1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
Description
BenchChem offers high-quality 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
SVZVISDDMQTWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2CCC1COC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
The following technical guide details the chemical structure, physicochemical properties, synthesis, and medicinal chemistry applications of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol .
Executive Summary
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a bicyclic amine derivative widely utilized in modern drug discovery as a conformationally restricted bioisostere of N-(2-hydroxypropyl)morpholine. By embedding the morpholine pharmacophore into a bridged [3.2.1] bicyclic system, this scaffold reduces the entropic penalty of receptor binding and often enhances selectivity for targets such as mTOR, GPCRs, and monoamine transporters.
This guide provides a comprehensive analysis of the molecule’s structural dynamics, synthetic pathways, and physicochemical profile, designed for researchers optimizing lead compounds for CNS penetration and metabolic stability.
Chemical Structure & Stereochemistry[1]
Core Architecture
The molecule consists of two distinct structural domains:
-
The Core: 3-Oxa-8-azabicyclo[3.2.1]octane .[1][2][3][4][5][6] This is a bridged heterocycle where a nitrogen atom occupies the one-atom bridge (position 8) and an oxygen atom occupies the center of the three-atom bridge (position 3).
-
The Tail: A 2-hydroxypropyl group attached to the bridgehead nitrogen (N8), introducing a chiral center at the secondary alcohol position.
IUPAC Numbering Logic:
-
Bridgeheads: C1 and C5.
-
Nitrogen Bridge: Position 8 (connecting C1 and C5).
-
Oxygen Bridge: Position 3 (part of the C2-C3-C4 chain connecting C1 and C5).
-
Ethylene Bridge: C6-C7 (connecting C1 and C5).
This structure effectively mimics a morpholine ring constrained by an ethylene bridge across its 2,6-positions (morpholine numbering), forcing the ring into a rigid chair-like conformation.
Stereochemical Considerations
-
Meso Core: The unsubstituted 3-oxa-8-azabicyclo[3.2.1]octane core possesses a plane of symmetry passing through N8, O3, and the midpoint of the C6-C7 bond. It is achiral (meso).
-
Chiral Tail: The introduction of the 2-hydroxypropyl group creates a stereocenter at the alcohol carbon. Consequently, the target molecule exists as a pair of enantiomers:
-
(2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
-
(2R)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
-
-
Conformation: The bicyclic framework locks the N-lone pair orientation, which can significantly influence the pKa and hydrogen-bond accepting capability compared to free morpholine.
Figure 1: Structural assembly and key pharmacophoric features.
Physicochemical Profiling
The following data represents a synthesis of experimental values for the core and calculated predictions for the hydroxypropyl derivative.
| Property | Value | Context & Implication |
| Molecular Formula | C | Low MW fragment, ideal for Fsp3 enhancement. |
| Molecular Weight | 171.24 g/mol | Well below the Rule of 5 cutoff; allows for significant derivatization. |
| pKa (Basic) | 8.2 – 8.6 (Est.) | The bridgehead nitrogen is less basic than tropane (pKa ~10) due to the inductive effect of the ether oxygen, improving oral bioavailability. |
| logP | 0.6 – 0.9 (Pred.) | Moderate lipophilicity; good balance for solubility and membrane permeability. |
| TPSA | ~55 Ų | 32 (Ether) + 20 (OH) + 3 (Amine). Excellent for CNS penetration (Target < 90 Ų). |
| H-Bond Donors | 1 (OH) | Facilitates specific interactions; can be capped (ester/ether) to modulate kinetics. |
| H-Bond Acceptors | 3 (N, O, OH) | High acceptor density relative to size. |
| Boiling Point | >250°C (Est.) | Likely a viscous oil or low-melting solid at RT. |
Synthesis & Manufacturing
The synthesis is a robust, self-validating two-stage process. The core is typically constructed via cyclodehydration, while the final target is generated through regioselective epoxide ring opening.
Synthetic Pathway
-
Core Construction: cis-N-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine is cyclized using a dehydrating agent (e.g., HBr/H2SO4 or TsCl/Pyridine) to form the ether bridge. The benzyl group is subsequently removed via hydrogenolysis (Pd/C, H2) to yield the secondary amine 3-oxa-8-azabicyclo[3.2.1]octane .
-
Target Derivatization: The secondary amine reacts with propylene oxide (methyloxirane). The nucleophilic nitrogen attacks the less hindered carbon of the epoxide (S
2 mechanism), yielding the secondary alcohol.
Experimental Protocol: Epoxide Opening
Note: This protocol assumes the use of the commercially available core (CAS 280-07-9).
Reagents:
-
3-Oxa-8-azabicyclo[3.2.1]octane (1.0 eq)[6]
-
Propylene Oxide (1.2 eq)[7]
-
Ethanol (Solvent, 5-10 volumes)
-
Optional: Catalytic Et
N (if using HCl salt of amine)
Procedure:
-
Setup: Charge a pressure-rated reaction vessel with 3-oxa-8-azabicyclo[3.2.1]octane dissolved in absolute ethanol.
-
Addition: Cool the solution to 0°C. Slowly add propylene oxide dropwise to control the exotherm.
-
Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor consumption of the amine by TLC (MeOH/DCM 1:9, Ninhydrin stain) or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess propylene oxide.
-
Purification: The crude product is typically a viscous oil. It can be purified via vacuum distillation or flash chromatography (eluent: DCM/MeOH/NH
). -
Validation:
-
1H NMR (CDCl3): Look for the diagnostic bridgehead protons (H1/H5) around
3.0–3.2 ppm (broad singlets) and the methyl doublet of the propyl chain at 1.1 ppm. -
MS: [M+H]+ = 172.2.
-
Figure 2: Synthetic route from pyrrolidine precursor to final amino-alcohol.
Medicinal Chemistry Applications
Bioisosterism & Conformational Restriction
The 3-oxa-8-azabicyclo[3.2.1]octane core is a "privileged scaffold" used to replace morpholine or piperazine rings.
-
Entropy: By locking the ring into a bridged conformation, the metabolic cost of freezing the ligand in the active site is reduced, potentially increasing binding affinity (potency).
-
Selectivity: The bulkier bicyclic shape can clash with non-target isoforms. For example, in mTOR inhibitors (e.g., PQR620), this core provides high selectivity over PI3K
compared to the flatter morpholine analog.
Pharmacokinetics
-
Metabolic Stability: The bridgehead carbons are protected from oxidative metabolism (CYP450). The ether oxygen reduces the basicity of the nitrogen, reducing the likelihood of hERG channel inhibition (a common issue with basic amines).
-
Brain Penetration: The combination of moderate LogP (~0.8), low MW, and specific TPSA makes this scaffold highly suitable for blood-brain barrier (BBB) penetration, as demonstrated in various CNS-active programs.
References
-
Synthesis of Bridged Morpholines: Wu, G., Kou, B., Tang, G., & Hu, T. (2015). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Tetrahedron Letters, 56(52), 7188-7190. Link
-
mTOR Inhibitor Application (PQR620): Beaufils, F., et al. (2018).[5] Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.[5] Journal of Medicinal Chemistry, 61(21), 9494–9512. Link
- Conformational Analysis: Caine, D. (1976). 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives.
-
Core Properties (PubChem): 3-Oxa-8-azabicyclo[3.2.1]octane (CID 15235179). National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Oxa-8-azabicyclo[3.2.1]octane | 280-07-9 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4268686A - Propylene oxide reaction products - Google Patents [patents.google.com]
Foreword: The Architectural Significance of the 3-oxa-8-azabicyclo[3.2.1]octane Scaffold
An In-depth Technical Guide to the Molecular Weight and Formula of 3-oxa-8-azabicyclo[3.2.1]octane Derivatives
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific manner.[1] The 3-oxa-8-azabicyclo[3.2.1]octane core is a prominent member of this class. Its rigid, bicyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for target proteins. This three-dimensional architecture is particularly valuable in designing agents for the central nervous system (CNS), where precise molecular shape is critical for crossing the blood-brain barrier and interacting with complex receptors like monoamine transporters.[2][3]
This guide provides a technical overview of the fundamental principles and methodologies employed to determine the molecular weight and formula of the parent 3-oxa-8-azabicyclo[3.2.1]octane scaffold and its numerous derivatives. Understanding these core characteristics is the first and most critical step in the journey from a synthesized compound to a potential therapeutic agent.
The Unsubstituted Core: A Baseline Characterization
The parent 3-oxa-8-azabicyclo[3.2.1]octane is a heterocyclic compound featuring a bridged bicyclic system containing both an oxygen and a nitrogen atom.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [4][6] |
| Monoisotopic Mass | 113.084063974 Da | [4] |
| CAS Registry Number | 280-07-9 | [5] |
These baseline values serve as the reference point for all subsequent derivatization and analysis. Any modification to this core structure will result in a predictable change in its molecular formula and weight.
Foundational Methodologies for Formula and Weight Determination
While modern spectroscopic techniques have become central to structural elucidation, elemental analysis and mass spectrometry remain the cornerstones for establishing the elemental composition and molecular weight of a novel compound.[7]
Elemental Analysis: The Empirical Foundation
Elemental analysis, specifically CHNOS analysis, is a robust technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[8][9][10] This process provides the empirical formula—the simplest whole-number ratio of atoms in the compound.
Causality Behind the Method: The principle relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[9] This quantitative data is then used to back-calculate the percentage of each element in the original sample. For a synthesized 3-oxa-8-azabicyclo[3.2.1]octane derivative, the experimental percentages should closely match the theoretical values calculated from the expected molecular formula. A significant deviation can indicate impurities or an incorrect structural assignment.
Mass Spectrometry: The Definitive Molecular Weight
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] For determining the molecular weight of 3-oxa-8-azabicyclo[3.2.1]octane derivatives, high-resolution mass spectrometry (HRMS) is the gold standard.
Expert Insight: Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places. This high precision allows for the unambiguous determination of a compound's molecular formula. For example, two different molecules might have a nominal mass of 250 Da, but their exact masses might be 250.1234 Da and 250.0876 Da. Only HRMS can distinguish between these, allowing for the correct elemental composition to be assigned. The fragmentation patterns observed in the mass spectrum also provide valuable clues about the compound's structure, helping to confirm the connectivity of the bicyclic core and its substituents.[13][14]
The workflow for characterizing a new derivative is a self-validating system, where multiple analytical techniques provide converging lines of evidence.
Caption: Workflow for the characterization of a novel derivative.
Common Derivatives and Their Properties
The versatility of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold allows for extensive derivatization to modulate its physicochemical and pharmacological properties. These modifications are often aimed at improving potency, selectivity, or pharmacokinetic profiles for targets such as the dopamine transporter (DAT) and serotonin transporter (SERT).[2]
| Derivative/Substitution | Molecular Formula | Molecular Weight ( g/mol ) | Significance/Application |
| Parent Scaffold | C₆H₁₁NO | 113.16 | Core bicyclic structure.[4] |
| Hydrochloride Salt | C₆H₁₂ClNO | 149.62 | Improves solubility and handling of the parent amine.[15] |
| N-Methyl Derivative | C₇H₁₃NO | 127.18 | A common modification in tropane alkaloid chemistry.[16] |
| 3-(Benzoyloxy)-8-methyl- (Cocaethylene ethyl ester analog) | C₁₈H₂₃NO₄ | 317.38 | Studied for its interaction with monoamine transporters.[17] |
| 3-(Biaryl)-2-carbomethoxy Derivatives | Varies | Varies | A class of potent inhibitors of dopamine and serotonin reuptake.[2] |
This table illustrates how substitutions systematically alter the molecular formula and weight, which must be verified experimentally for each new analog.
Caption: Relationship between the core scaffold and its derivatives.
Experimental Protocols
Trustworthiness in scientific research is built on detailed and reproducible methodologies. The following protocols outline the standard procedures for determining the molecular weight and formula of a newly synthesized 3-oxa-8-azabicyclo[3.2.1]octane derivative.
Protocol 1: Elemental Analysis (CHNS/O)
-
Sample Preparation: Ensure the sample is homogenous and has been rigorously purified (e.g., via HPLC or recrystallization) and dried under high vacuum to remove residual solvents.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the derivative into a tin or silver capsule using a microbalance.
-
Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) combustion furnace rich in oxygen.
-
Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction furnace and then separated via a chromatographic column. A thermal conductivity detector (TCD) quantifies the concentration of each gas.
-
Data Analysis: The instrument's software compares the detector signals from the sample to the signals from the standard to calculate the mass percentages of C, H, N, and S. Oxygen is typically determined by pyrolysis in a separate furnace. The results are compared against the theoretical percentages for the proposed molecular formula.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified derivative (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent depends on the compound's solubility and the ionization method.
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range using a standard calibration mixture with known m/z values to ensure high mass accuracy (typically < 5 ppm).
-
Ionization: Introduce the sample solution into the ion source (e.g., Electrospray Ionization - ESI, a soft ionization technique well-suited for these polar molecules). The instrument parameters (e.g., capillary voltage, gas flow, temperature) are optimized to maximize the signal of the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap), which separates them based on their m/z ratio.
-
Data Acquisition: Acquire the full scan mass spectrum. The high resolving power of the instrument will provide a peak for the [M+H]⁺ ion with a measured m/z value accurate to several decimal places.
-
Formula Determination: Use the instrument's software to calculate the most likely molecular formula(e) that corresponds to the measured exact mass of the [M+H]⁺ ion, within a specified mass tolerance (e.g., ± 5 ppm). The software will compare the experimental mass to a database of all possible elemental combinations. The correct formula is typically the one that is chemically sensible and consistent with the results from elemental analysis and NMR data.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link][8]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link][18]
-
News-Medical.net. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][9]
-
Elementar. (n.d.). Elemental analysis: operation & applications. [Link][10]
-
Barnes, C. S., & Loder, J. W. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975–986. [Link][13]
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [11]
-
Zaikin, V. G., & Mikaya, A. I. (1978). Mass spectrometry and stereochemistry of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds, 14(11), 1173-1191. [Link][12]
-
Adeeva, V. G., Bobyleva, M. S., Kulikov, N. S., Kharchenko, V. G., & Yudovich, L. M. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-969. [Link][19]
-
Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link][14]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15235179, 3-Oxa-8-azabicyclo(3.2.1)octane. [Link][4]
-
Singh, M., & Mishra, M. (2015). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242-3246. [Link][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53401129, 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride. [Link][15]
-
Chemspace. (n.d.). 3-oxa-8-azabicyclo[3.2.1]octane. [Link][5]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link][16]
-
Kitching, M. O., & Bull, J. A. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(21), 7515-7545. [Link][3]
-
Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link][1]
-
National Institute of Standards and Technology. (n.d.). 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. In NIST Chemistry WebBook. [Link][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-oxa-8-azabicyclo[3.2.1]octane - C6H11NO | CSSB00000131696 [chem-space.com]
- 6. 8-Oxa-3-azabicyclo[3.2.1]octane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. azom.com [azom.com]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 10. Elemental analysis: operation & applications - Elementar [elementar.com]
- 11. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Libros [books.google.com.cu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. connectsci.au [connectsci.au]
- 14. asianpubs.org [asianpubs.org]
- 15. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 18. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 19. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Therapeutic potential of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol in drug discovery
An In-Depth Technical Guide to the Therapeutic Potential of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol in Drug Discovery
Abstract
The relentless pursuit of novel chemical entities with superior therapeutic profiles remains a cornerstone of modern drug discovery. Bicyclic scaffolds have emerged as particularly valuable frameworks, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability.[1][2] This guide introduces 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol , a novel compound built upon the 3-Oxa-8-azabicyclo[3.2.1]octane core. While this specific molecule is not yet characterized in existing literature, its structural motifs suggest significant therapeutic potential across multiple domains, particularly in oncology and neuroscience. This document provides a comprehensive framework for its synthesis, characterization, and systematic evaluation. We will explore its potential mechanisms of action, propose detailed experimental protocols for its validation, and outline a strategic path from initial screening to preclinical proof-of-concept. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the next generation of bicyclic amine therapeutics.
Introduction: The Strategic Value of the Bicyclic Scaffold
The design of new drugs is increasingly focused on moving away from flat, two-dimensional molecules towards more complex three-dimensional structures. This "escape from flatland" is driven by the need to improve selectivity, potency, and pharmacokinetic properties.[2] Bicyclic amines, such as the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold, are exemplary of this design philosophy.
Key Structural Features and Their Implications:
-
3-Oxa-8-azabicyclo[3.2.1]octane Core: This rigid bicyclic system locks the molecule into a defined conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[2] The presence of the ether oxygen at the 3-position and the tertiary amine at the 8-position introduces polarity and potential hydrogen bonding sites, crucial for interacting with biological targets and influencing solubility. Derivatives of the closely related 8-azabicyclo[3.2.1]octane (tropane) core are known to be potent modulators of central nervous system targets and other receptors.[3][4][5]
-
N-(propan-2-ol) Substituent: The propan-2-ol group attached to the bridgehead nitrogen is a critical modulator of the compound's properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the molecule in a receptor's binding pocket. This substituent also enhances aqueous solubility and provides a potential site for metabolism. Propan-2-ol (isopropyl alcohol) is a well-established solvent and component in pharmaceutical formulations, recognized for its safety profile at therapeutic concentrations.[6][7][8][9]
Based on the known biological activities of analogous bicyclic structures, we hypothesize that 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol could exhibit significant activity in the following therapeutic areas:
-
Oncology: Bicyclic heterocyclic compounds have been identified as promising inhibitors of novel cancer targets like CD73 and as agonists for immune-modulating receptors such as Toll-like Receptor 7 (TLR7).[10][11] A patent has also specifically highlighted 3-Oxa-8-azabicyclo[3.2.1]octane derivatives for cancer treatment.[12]
-
Neuroscience: The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore for monoamine reuptake inhibitors, which are critical for treating depression, anxiety, and other neurological disorders.[4]
This guide will outline a dual-pathway investigation into both the oncological and neurological potential of this novel compound.
Proposed Synthetic Pathway
The synthesis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol requires a two-stage approach: first, the construction of the core bicyclic scaffold, and second, the N-alkylation to introduce the propan-2-ol side chain.
Stage 1: Synthesis of the 3-Oxa-8-azabicyclo[3.2.1]octane Core
The core can be efficiently constructed via a 1,3-dipolar cycloaddition reaction, a powerful method for stereoselectively forming complex ring systems.[13]
Caption: Stage 1: Synthesis of the Bicyclic Core via 1,3-Dipolar Cycloaddition.
Protocol:
-
A suitable α-diazocarbonyl compound is treated with a rhodium catalyst (e.g., Rhodium(II) acetate) to generate a reactive carbonyl ylide intermediate.
-
This intermediate is trapped in situ with a vinyl ether dipolarophile (such as 2,3-dihydrofuran) in an appropriate solvent like toluene.
-
The resulting [3+2] cycloaddition reaction forms the 8-oxa-2-azabicyclo[3.2.1]octane ring system. Subsequent chemical modifications may be required to yield the specific 3-Oxa-8-azabicyclo[3.2.1]octane core.
Stage 2: N-Alkylation
With the secondary amine core in hand, the final step is the introduction of the propan-2-ol side chain.
Caption: Stage 2: N-Alkylation to yield the final compound.
Protocol:
-
The 3-Oxa-8-azabicyclo[3.2.1]octane core is dissolved in a protic solvent such as methanol.
-
An excess of 1,2-propylene oxide is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the target compound, 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.
Proposed Therapeutic Evaluation Workflow
A tiered, multi-pathway approach is proposed to efficiently screen the compound for its therapeutic potential in both oncology and neuroscience.
Caption: A comprehensive workflow for evaluating the therapeutic potential of the novel compound.
Tier 1: In Vitro Profiling
Objective: To identify primary biological targets and confirm functional activity.
A. Oncology Pathway
-
Primary Screening - CD73 Inhibition Assay:
-
Principle: CD73 converts extracellular AMP to adenosine, which has immunosuppressive effects in the tumor microenvironment. This assay measures the inhibition of this enzymatic activity.
-
Method: A biochemical assay using recombinant human CD73. The conversion of AMP to adenosine is monitored, often via detection of the phosphate byproduct using a malachite green-based reagent.
-
Endpoint: IC₅₀ value (concentration for 50% inhibition).
-
-
Primary Screening - TLR7 Agonist Assay:
-
Principle: TLR7 activation in immune cells triggers an anti-tumor immune response. This cell-based assay uses a reporter cell line to measure TLR7 activation.
-
Method: HEK-Blue™ TLR7 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a TLR7-inducible promoter, are treated with the compound. SEAP activity is measured colorimetrically.
-
Endpoint: EC₅₀ value (concentration for 50% maximal activation).
-
-
Functional Follow-up - Immune Cell Activation:
-
Method: Human peripheral blood mononuclear cells (PBMCs) are cultured with the compound. Activation of specific immune cell subsets (e.g., T cells, NK cells, dendritic cells) is measured by flow cytometry using activation markers (e.g., CD69, CD25).
-
Endpoint: Percentage of activated cells and changes in cell population frequencies.
-
B. Neuroscience Pathway
-
Primary Screening - Monoamine Transporter (MAT) Binding Assays:
-
Principle: To determine the compound's affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Method: Radioligand binding assays using cell membranes prepared from cells overexpressing human SERT, NET, or DAT. The compound's ability to displace a specific radioligand is measured.
-
Endpoint: Kᵢ (inhibition constant) for each transporter.
-
-
Functional Follow-up - Neurotransmitter Reuptake Assays:
-
Principle: To confirm that binding to MATs translates into functional inhibition of neurotransmitter reuptake.
-
Method: Synaptosomes are prepared from rodent brain tissue. The uptake of radiolabeled neurotransmitters (e.g., ³H-serotonin, ³H-norepinephrine) is measured in the presence of varying concentrations of the compound.
-
Endpoint: IC₅₀ value for reuptake inhibition at each transporter.
-
| Tier 1 Assay Summary | Target/Pathway | Methodology | Primary Endpoint |
| Oncology | CD73 Enzymatic Activity | Biochemical (Malachite Green) | IC₅₀ |
| TLR7 Activation | Cell-based Reporter (HEK-Blue) | EC₅₀ | |
| Neuroscience | MAT Affinity | Radioligand Binding | Kᵢ |
| MAT Function | Synaptosome Reuptake | IC₅₀ |
Tier 2: Druggability and Safety Assessment
Objective: To evaluate the compound's potential to be developed into a safe and effective drug.
-
In Vitro ADME Profiling:
-
Aqueous Solubility: Measured using nephelometry to determine solubility in phosphate-buffered saline (PBS).
-
Permeability: Assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive absorption.
-
Metabolic Stability: The compound is incubated with human liver microsomes, and the rate of its disappearance is measured by LC-MS/MS to predict its metabolic half-life.
-
-
In Vitro Toxicology:
-
Cellular Toxicity: Evaluated in cell lines such as HepG2 (liver) and HEK293 (kidney) using an MTT or CellTiter-Glo® assay to determine the concentration that reduces cell viability by 50% (CC₅₀).
-
Cardiotoxicity (hERG Assay): A crucial safety screen to assess the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias. This is typically done using an automated patch-clamp system.
-
Tier 3: In Vivo Proof-of-Concept
Objective: To demonstrate therapeutic efficacy in relevant animal models. The choice of model will depend on the results from Tier 1 and 2.
A. If Oncology Pathway is Positive:
-
Model: A syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice). This model has an intact immune system, which is essential for evaluating immunomodulatory agents.
-
Protocol:
-
Mice are inoculated subcutaneously with tumor cells.
-
Once tumors are established, mice are treated with the compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor growth is measured regularly.
-
At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) to confirm the mechanism of action.
-
-
Primary Endpoint: Inhibition of tumor growth.
B. If Neuroscience Pathway is Positive:
-
Model: A rodent model of depression, such as the Forced Swim Test (FST).
-
Protocol:
-
Animals are administered the compound or a positive control (e.g., a known antidepressant) over a set period.
-
On the test day, mice are placed in a cylinder of water, and the time they spend immobile is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Blood and brain samples are collected for pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with the behavioral effect.
-
-
Primary Endpoint: Reduction in immobility time.
Conclusion and Future Directions
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol represents a promising, albeit unexplored, chemical entity. Its rigid bicyclic core and functional N-substituent provide a strong rationale for its investigation as a therapeutic agent. The systematic, dual-pathway evaluation strategy outlined in this guide—spanning targeted in vitro screening, essential ADME/Tox profiling, and mechanistic in vivo studies—provides a robust framework for elucidating its true potential. Positive results in either the oncology or neuroscience pathways would warrant a dedicated lead optimization program to further refine its structure, improve its potency and druggability, and ultimately advance a novel candidate toward clinical development. The exploration of such conformationally restricted molecules is a critical endeavor in the ongoing quest for safer and more effective medicines.
References
-
Weis, R., & Kiderlen, A. F. (2009). New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. Current medicinal chemistry, 16(11), 1375–1393. [Link]
-
Narayana, M. V., & Kumar, K. A. (2005). Design, synthesis and biological evaluation of novel bicyclic beta-lactams as potential antimalarials. Bioorganic & medicinal chemistry letters, 15(5), 1283–1286. [Link]
-
Weis, R., & Kiderlen, A. F. (2009). New Bicyclic Amines: Synthesis and SARs of their Action Against the Causative Organisms of Malaria and Sleeping Sickness. Current Medicinal Chemistry, 16(11), 1375-1393. [Link]
-
Sabnis, R. W. (2024). Novel Bicyclic Heterocyclic Compounds as CD73 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Chłoń-Rzepa, G., et al. (2017). Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. Molecules, 22(5), 791. [Link]
-
Schmalz, T. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
Zaprutko, L., et al. (2012). Synthesis, structure and biological evaluation of novel bicyclic nitroimidazole derivatives. Archiv der Pharmazie, 345(6), 463–467. [Link]
-
Propanol Uses & Benefits. Lab Alley. [Link]
-
Lomenzo, S. A., et al. (2014). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry, 22(1), 540–552. [Link]
-
Figueroa-Valverde, L., et al. (2018). Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal, 11(3), 1547-1556. [Link]
-
Sabnis, R. W. (2025). Novel Bicyclic Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Isopropanol. PubChem, National Institutes of Health. [Link]
-
Propan-2-Ol Formula: Structure, Uses, Properties, Reactions. Physics Wallah. [Link]
-
Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Irie, R., et al. (2019). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Semantic Scholar. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [Link]
-
WO/2017/153519 3-OXA-8-AZABICYCLO[3.2.1]OCTANE DERIVATIVES AND THIER USE IN THE TREATMENT OF CANCER AND HEMOGLOBINOPATHIES. WIPO Patentscope. [Link]
- US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
3-(diarylmethylene)-8-azabicyclo[3.2.1]octane derivatives. SciSpace. [Link]
-
Perregaard, J., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & medicinal chemistry letters, 20(5), 1543–1546. [Link]
-
8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. EPA. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. laballey.com [laballey.com]
- 7. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Actylis - Propan-2-Ol [solutions.actylis.com]
- 9. Propan-2-Ol Formula: Structure, Uses, Properties, Reactions [pw.live]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 3-oxa-8-azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Value of Conformational Restraint in Drug Design
In the landscape of medicinal chemistry, the quest for novel chemical entities with superior efficacy and safety profiles is perpetual. A key strategy in this endeavor is the use of rigid bicyclic scaffolds to constrain the conformation of a molecule. This approach reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined three-dimensional geometry of such scaffolds allows for precise projection of functional groups into the binding pocket, improving selectivity and optimizing pharmacokinetic properties.
Among these valuable structural motifs, the 3-oxa-8-azabicyclo[3.2.1]octane core has emerged as a "privileged scaffold." It is an isostere of the well-known tropane alkaloid core (8-azabicyclo[3.2.1]octane), where the introduction of an oxygen atom at the 3-position significantly modulates the scaffold's physicochemical properties, such as polarity and hydrogen bonding capacity, while maintaining a similar rigid geometry.[1] This guide provides a comprehensive review of the synthesis and application of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, offering field-proven insights for researchers in drug development.
Core Structure and Nomenclature
The fundamental structure of 3-oxa-8-azabicyclo[3.2.1]octane consists of a six-membered piperidine ring fused with a five-membered tetrahydrofuran ring, sharing two bridgehead atoms (a nitrogen at position 8 and a carbon at position 5). The numbering convention is critical for discussing substitutions and structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis and diversification of the scaffold.
Experimental Protocol: Representative Synthesis via Aminocyclization
The following protocol is a representative example of a one-pot synthesis for the related 8-oxa-3-azabicyclo[3.2.1]octane, illustrating the principles of catalytic aminocyclization. [2] Objective: To synthesize 8-oxa-3-azabicyclo[3.2.1]octane from cis-2,5-bis(hydroxymethyl)tetrahydrofuran.
Materials:
-
cis-2,5-bis(hydroxymethyl)tetrahydrofuran
-
Aqueous ammonia (25-28 wt%)
-
Pt/NiCuAlOx catalyst
-
Dioxane (solvent)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare the Pt/NiCuAlOx catalyst as described in the source literature. This step is critical as the catalyst's activity and selectivity determine the reaction's success.
-
Reactor Charging: In a stainless-steel autoclave, combine cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.32 g, 10 mmol), the pre-reduced Pt/NiCuAlOx catalyst (0.2 g), aqueous ammonia (10 mL), and dioxane (50 mL). The use of dioxane as a solvent is to ensure homogeneity of the reaction mixture.
-
Reaction Setup: Seal the autoclave and purge it several times with H₂ to remove air. Pressurize the reactor with H₂ to an initial pressure of 4.0 MPa.
-
Reaction Execution: Heat the autoclave to 180°C and maintain this temperature with stirring (e.g., 600 rpm) for 10 hours. The high temperature and pressure are necessary to drive the reductive amination and subsequent cyclization.
-
Workup and Isolation: After the reaction, cool the autoclave to room temperature and carefully vent the excess H₂. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 8-oxa-3-azabicyclo[3.2.1]octane.
Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold has been successfully incorporated into molecules targeting a range of biological systems, particularly within the central nervous system (CNS). The rigid framework helps to orient substituents in a precise manner, which is crucial for selective interaction with receptors and transporters.
Monoamine Transporter Inhibitors
A significant area of application has been in the design of ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key targets for treating depression, anxiety, and substance abuse disorders. [3]The scaffold serves as a bioisostere of the tropane core found in cocaine and its potent analog, WIN 35,428.
Structure-Activity Relationship (SAR) Insights:
-
Bridgehead Heteroatom: Replacing the N-methyl group of tropanes with an oxygen bridge (as in 8-oxabicyclo[3.2.1]octanes) or altering the ring structure (as in the 3-oxa-8-aza core) has a profound impact on binding affinity and selectivity between DAT and SERT. This modification is a key strategy to move away from cocaine's abuse liability while retaining therapeutic effects. [4]* Substituents at C-2 and C-3: The nature and stereochemistry of substituents at the C-2 and C-3 positions are paramount. For instance, in a series of 8-oxa analogs, a 2β-carbomethoxy group combined with a 3-biaryl system led to compounds with high affinity for DAT. [4]* Aryl Group Modification: The choice of the aryl group is a primary tool for tuning potency and selectivity. Heterobiaryl systems, such as 4-(2-pyrrolyl)phenyl, have been shown to impart a preference for SERT over DAT, whereas simple monoaryl systems tend to favor DAT. [4]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pKa and Basicity of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This guide provides a comprehensive technical overview of the pKa and basicity of the novel scaffold, 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. We will delve into the structural features governing its basicity, present theoretical considerations, and detail robust experimental protocols for accurate pKa determination. This document is intended to serve as a foundational resource for scientists working with this and structurally related compounds, enabling a deeper understanding of its behavior in biological systems.
Introduction: The Critical Role of pKa in Medicinal Chemistry
The ionization state of a drug molecule is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[2][4] The pKa value quantifies the strength of an acid or base, defining the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[1] For a basic compound like 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, the pKa of its conjugate acid dictates the extent of protonation at physiological pH (typically around 7.4). This, in turn, impacts:
-
Solubility: Ionized forms are generally more water-soluble, affecting formulation and bioavailability.[1][2]
-
Permeability: The neutral, non-ionized form is typically more lipophilic and better able to cross cellular membranes.[1][2]
-
Target Binding: The charge of a molecule can be crucial for its interaction with the target protein, such as forming salt bridges.[2]
-
Off-Target Effects: High basicity can sometimes be associated with liabilities like hERG inhibition or phospholipidosis.[2]
Therefore, a precise understanding and accurate determination of the pKa of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol are paramount for its development as a potential therapeutic agent.
Structural Analysis and Theoretical Basicity
The structure of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol features a bicyclic amine, specifically a 3-oxa-8-azabicyclo[3.2.1]octane core. The key determinant of its basicity is the tertiary amine at the 8-position.
Key Structural Features Influencing Basicity:
-
Tertiary Amine: The nitrogen atom possesses a lone pair of electrons available for protonation.
-
Bicyclic System: The rigid, bridged structure of the 8-azabicyclo[3.2.1]octane scaffold influences the steric accessibility of the nitrogen's lone pair and the stability of the resulting conjugate acid.[5][6] The parent 8-azabicyclo[3.2.1]octane (nortropane) is a known basic scaffold in many biologically active compounds.[5][6][7]
-
3-Oxa Substitution: The presence of an oxygen atom in the ring at the 3-position introduces an inductive electron-withdrawing effect. This effect can slightly decrease the electron density on the nitrogen atom, potentially lowering its basicity compared to the parent carbocyclic 8-azabicyclo[3.2.1]octane.
-
Propan-2-ol Substituent: The hydroxypropyl group attached to the nitrogen is unlikely to have a major electronic influence on the amine's basicity but will contribute to the overall polarity and solubility of the molecule.
Based on these features, the tertiary amine in 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is expected to be the primary basic center. The pKa of its conjugate acid is anticipated to be in the range typical for cyclic tertiary amines, although potentially modulated by the inductive effect of the ether oxygen.
Methodologies for pKa Determination
Accurate pKa determination is crucial and can be achieved through various experimental and computational methods.[3]
Experimental Approaches
3.1.1. Potentiometric Titration
This is a high-precision and widely used method for pKa determination.[8][9][10] It involves the gradual addition of a strong acid (e.g., HCl) to a solution of the basic compound while monitoring the pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[8]
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled vessel.[8]
-
Add the KCl solution to maintain a constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved CO2, which can interfere with pH measurements in the neutral to high pH range.[9]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Procedure:
-
Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
3.1.2. UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of material are available.[9] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[11][12] By measuring the absorbance of the compound in a series of buffers with known pH values, the pKa can be determined.[9][11]
Experimental Protocol: UV-Vis Spectrophotometry
-
Determine Analytical Wavelengths:
-
Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance for the fully protonated and neutral species, respectively.[12]
-
-
Prepare Buffered Solutions:
-
Prepare a series of buffer solutions spanning a pH range around the expected pKa.
-
Prepare solutions of the analyte at a constant concentration in each buffer.
-
-
Spectrophotometric Measurements:
-
Measure the absorbance of each buffered solution at the predetermined analytical wavelengths.
-
-
Data Analysis:
-
Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[12]
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH + log[(A - A_B)/(A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.
-
Computational Prediction
In silico methods provide a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery.[3] These methods use algorithms based on quantitative structure-property relationships (QSPR) or quantum mechanics. Software packages like ACD/pKa, MoKa, and pKalc utilize large databases of experimental pKa values to train their prediction models.[13][14][15] While computational predictions are valuable for screening and hypothesis generation, experimental verification remains the gold standard for accuracy.
Data Summary and Interpretation
While specific experimental data for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is not publicly available, we can estimate its pKa based on structurally similar compounds. The pKa of the parent 8-azabicyclo[3.2.1]octane (nortropane) is approximately 10.3. The introduction of the 3-oxa group is expected to lower this value due to its electron-withdrawing inductive effect.
| Compound | Key Structural Feature | Expected pKa Range | Rationale |
| 8-Azabicyclo[3.2.1]octane | Parent bicyclic amine | ~10.3 | Reference compound |
| 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol | 3-Oxa substitution | 9.0 - 10.0 | The inductive effect of the ether oxygen is expected to decrease basicity. |
Interpretation: A pKa in the range of 9.0 to 10.0 would mean that at physiological pH (7.4), the compound will exist predominantly in its protonated, ionized form. This has significant implications for its pharmacokinetic profile, suggesting higher aqueous solubility and potentially lower passive membrane permeability compared to a less basic analogue.
Logical and Experimental Workflows
pKa Determination Workflow
The following diagram illustrates a logical workflow for the comprehensive determination and application of the pKa value for the target compound.
Caption: A comprehensive workflow for pKa determination.
Protonation Equilibrium
The basicity of the compound is defined by the equilibrium between its neutral form and its conjugate acid.
Caption: Protonation equilibrium of a basic compound.
Conclusion
The pKa of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a fundamental parameter that dictates its behavior in biological systems. A thorough understanding of its basicity, derived from both theoretical analysis and precise experimental determination via methods like potentiometric titration, is essential for rational drug design and development. The insights gained from pKa determination will guide formulation strategies, aid in the interpretation of ADME data, and ultimately contribute to the optimization of this promising scaffold for therapeutic applications.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 827, 1-21. Retrieved from [Link]
-
Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Al-Iraqi, M. A., & Al-Amoodi, A. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 633-649. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of CF3‐substituted bicyclic amines.... Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
CompuDrug. (n.d.). pKalc. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
Studylib. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
Pharma Education. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa.... Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
ChemRxiv. (2024, March 14). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]
-
ACS Publications. (2014, October 20). Dissociation Constants (pKa) of Tertiary and Cyclic Amines.... Retrieved from [Link]
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines.... Retrieved from [Link]
-
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 8-Azabicyclo[3.2.1]octane. Retrieved from [Link]
-
NIST. (n.d.). 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy).... Retrieved from [Link]
-
University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes.... Retrieved from [Link]
-
RSC Publishing. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-8-azabicyclo(3.2.1)octane. Retrieved from [Link]
-
Chemspace. (n.d.). 3-oxa-8-azabicyclo[3.2.1]octane. Retrieved from [Link]
-
PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]
-
ResearchGate. (2024, March 12). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Retrieved from [Link]
Sources
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. drughunter.com [drughunter.com]
- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. ishigirl.tripod.com [ishigirl.tripod.com]
- 13. acdlabs.com [acdlabs.com]
- 14. MoKa - pKa modelling [moldiscovery.com]
- 15. pKalc | www.compudrug.com [compudrug.com]
Methodological & Application
Precision Synthesis of Bicyclic Amines: Advanced Optimization Protocols
Executive Summary
Bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo[x.y.z]alkanes) are privileged scaffolds in modern drug discovery, offering superior solubility and metabolic stability compared to flat aromatic heterocycles. However, their synthesis often suffers from poor regioselectivity and low functional group tolerance. This guide moves beyond traditional "trial-and-error" approaches, presenting a rational optimization framework based on High-Throughput Experimentation (HTE) and Mechanistic Interrogation . We detail two distinct, high-value workflows: SnAP Reagent Cross-Coupling for modular ring construction and Photoredox C-H Amination for direct scaffold functionalization.
Strategic Optimization Framework
Optimization is not merely screening; it is the systematic reduction of chemical space. For bicyclic amine synthesis, where stereoelectronic effects are pronounced, we recommend a Multivariate Optimization Strategy rather than One-Variable-At-a-Time (OVAT).
The Optimization Matrix
When approaching a new bicyclic scaffold, define your Critical Process Parameters (CPPs) using the following hierarchy:
| Parameter Class | Critical Variables | Mechanistic Impact |
| Primary (Binary) | Catalyst Metal (Ir/Ru/Cu), Light Source ( | Determines the fundamental activation mode (SET vs. HAT). |
| Secondary (Continuous) | Temperature, Residence Time (Flow), Concentration | Kinetics and suppression of side reactions (e.g., polymerization). |
| Tertiary (Discrete) | Solvent Dielectric, Base pKa, Additives | Stabilizes transition states (TS) and controls proton management. |
Visualization: HTE Optimization Workflow
The following diagram outlines the logical flow from target selection to optimized protocol using a miniaturized screening approach.
Figure 1: High-Throughput Experimentation (HTE) workflow for reaction optimization.
Case Study A: SnAP Reagents for Modular Bicycles
SnAP (Stannyl Amine Protocol) reagents provide a predictable route to saturated N-heterocycles, including spirocyclic and fused bicyclic systems, via a copper-mediated radical cross-coupling of aldehydes/ketones and amino-stannanes.
Mechanistic Insight
The reaction proceeds via two distinct stages:[1]
-
Condensation: Formation of an imine/hemiaminal intermediate.
-
Oxidative Cyclization: Single Electron Transfer (SET) from the C-Sn bond to Cu(II) generates a carbon-centered radical, which cyclizes onto the imine.
Key Optimization Driver: The oxidation potential of the C-Sn bond and the stability of the resulting radical are fixed; therefore, optimization focuses on the Lewis acidity of the copper catalyst and the solvent polarity to favor radical capture over reduction.
Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexanes
Target: Formation of fused bicyclic amines from SnAP-cyclopropane reagents and aldehydes.
Reagents & Equipment:
-
SnAP Reagent (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Molecular Sieves (4Å, activated)
-
Copper(II) Triflate (Cu(OTf)₂, 1.0 equiv)
-
2,6-Lutidine (1.0 equiv)
-
Solvents: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP)
Step-by-Step Methodology:
-
Imine Formation (Moisture Critical):
-
In a flame-dried vial, dissolve the SnAP reagent (0.50 mmol) and aldehyde (0.50 mmol) in anhydrous DCM (2.5 mL).
-
Add 100 mg of activated 4Å molecular sieves.
-
Stir at ambient temperature for 2–12 hours.
-
QC Check: Monitor by 1H NMR (disappearance of aldehyde CHO peak). Do not proceed if conversion is <95%. Filter through Celite and concentrate to isolate the crude imine.
-
-
Radical Cyclization (The "HFIP Effect"):
-
Prepare a catalyst solution: Mix Cu(OTf)₂ (0.50 mmol) and 2,6-lutidine (0.50 mmol) in HFIP (2.0 mL). Stir for 1 hour to form a homogeneous suspension.
-
Note: HFIP is critical here. It stabilizes the radical cation intermediates and prevents premature quenching.
-
Dissolve the crude imine from Step 1 in DCM (8.0 mL).
-
Add the imine solution to the Cu/Lutidine/HFIP mixture in one portion.
-
Stir at ambient temperature for 12–16 hours.
-
-
Work-up & Purification:
-
Quench with 10% aq. NH₄OH (5 mL) and stir vigorously for 15 mins (turns deep blue).
-
Extract with DCM (3x). Wash combined organics with brine.
-
Purify via flash chromatography (typically DCM/MeOH gradients).
-
Optimization Data: Solvent Effects
| Solvent System (v/v) | Yield (%) | Observation |
| DCM (100%) | 15% | Slow reaction, significant protode-stannylation. |
| MeCN (100%) | 32% | Poor solubility of Cu-complex. |
| DCM:HFIP (4:1) | 88% | Optimal radical stabilization. |
| DCM:TFE (4:1) | 65% | TFE is less effective than HFIP at stabilizing the TS. |
Case Study B: Photoredox C-H Amination
For accessing bridged bicyclic amines (e.g., 2-azabicyclo[2.1.1]hexanes) from simple precursors, Photoredox Catalysis offers a powerful method to activate remote C-H bonds via Hydrogen Atom Transfer (HAT).
Mechanistic Pathway
This transformation typically utilizes an Iridium photocatalyst to generate a nitrogen-centered radical cation, which triggers a 1,5-HAT followed by radical recombination.
Figure 2: Simplified catalytic cycle for photoredox C-H amination.
Protocol: Ir-Catalyzed Bridged Amine Synthesis
Target: Synthesis of bridged aza-cycles from acyclic sulfonyl amines.
Reagents:
-
Substrate: N-tosyl alkenyl amine (1.0 equiv)
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1–2 mol%)
-
Base: K₃PO₄ (0.5 equiv) or Quinuclidine (HAT co-catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or PhCF₃ (degassed)
Optimization Protocol (Flow Chemistry Recommended): Using a flow reactor (e.g., Vapourtec or homemade PFA tubing coil) significantly improves photon flux and reaction homogeneity.
-
Solution Prep: Dissolve substrate (0.1 M) and catalyst (1 mol%) in degassed solvent.
-
Flow Setup:
-
Tubing: PFA (10 mL volume).
-
Light Source: 450 nm High-Power LEDs (approx. 40W).
-
Back Pressure Regulator (BPR): 75 psi (to allow superheating if necessary).
-
-
Screening Residence Time:
-
Run at flow rates corresponding to 10, 20, and 40 min residence times.
-
Insight: Unlike batch, flow prevents over-irradiation and decomposition of the product.
-
-
Work-up: Collect output, remove solvent, and purify.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching of *Ir(III) | Degas solvents thoroughly (sparge with Ar for 15 min). Ensure flow system is airtight. |
| Hydrodeamination | Radical reduction by solvent | Switch to non-H-donating solvents (e.g., PhCF₃ or Benzene) instead of THF/Ether. |
| Polymerization | High local radical concentration | Dilute reaction (0.05 M) or increase flow rate (lower residence time). |
References
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds. Org. Lett. 2020, 22, 16, 6578–6583.[2] Link
-
SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles. Aldrichimica Acta 2015, 48, 43–48.[3] Link
-
Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis. Org. Process Res. Dev. 2025, 29, 6, 1411–1422.[4] Link[1]
-
Radical-Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Angew. Chem. Int. Ed. (Referenced via PMC). Link
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Med. Chem. Lett. 2025.[5][6][7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 4. Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Use of High-Throughput Experimentation to Accelerate the Development of Methods for Complex Amine Synthesis [repository.cam.ac.uk]
Application Notes and Protocols: Safe Handling and Storage of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, with CAS Number 2103086-89-9, is a bicyclic amino alcohol.[1][2] Compounds of this class are integral building blocks in medicinal chemistry and drug development, often contributing to the synthesis of complex molecules with potential therapeutic applications. The unique three-dimensional structure of the bicyclic system, combined with the reactivity of the secondary alcohol and tertiary amine functional groups, makes this compound a versatile synthon.
These application notes provide a comprehensive guide to the safe handling and storage of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. The following protocols and recommendations are grounded in established principles of laboratory safety and are informed by data from structurally similar compounds. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
A summary of the known and inferred properties of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol and its core structural motifs is presented below. This data is essential for understanding its behavior and potential hazards.
| Property | Value/Information | Source |
| CAS Number | 2103086-89-9 | [1][2] |
| Molecular Formula | C9H17NO2 | Inferred from structure |
| Molecular Weight | 171.24 g/mol | Inferred from structure |
| Appearance | Likely a solid or viscous liquid at room temperature. | Based on similar bicyclic alcohols[3] |
| Solubility | Expected to be soluble in polar organic solvents. | Based on general properties of amino alcohols[] |
| Boiling Point | Not explicitly available. | |
| Melting Point | Not explicitly available. |
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Amino alcohols can be irritating to the skin and eyes upon direct contact.[5][6][7] Prolonged contact may lead to redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[7]
-
Harmful if Swallowed: Ingestion may cause irritation to the gastrointestinal tract.[5]
-
Incompatibility with Strong Oxidizing Agents and Acids: The tertiary amine functionality can react exothermically with strong acids. The alcohol group can be oxidized by strong oxidizing agents.[5]
Logical Flow for Hazard Mitigation
Caption: Risk assessment workflow for handling chemical hazards.
Protocols for Safe Handling
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[6]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and dry.
-
Have appropriate waste containers ready for disposal of contaminated materials.
-
-
Dispensing:
-
If the compound is a solid, handle it gently to avoid generating dust.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
Avoid direct contact with skin and eyes.[5]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Storage Requirements
Proper storage is critical to maintain the stability and purity of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol and to prevent hazardous reactions.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To prevent degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. | To prevent oxidation. |
| Container | Keep in a tightly sealed, properly labeled container. | To prevent contamination and moisture absorption.[5][6] |
| Ventilation | Store in a well-ventilated area.[5][6] | To dissipate any potential vapors. |
Incompatible Materials
Store this compound away from the following materials to prevent hazardous reactions:
Storage Segregation Workflow
Caption: Recommended storage segregation for the compound.
Disposal
All waste materials, including empty containers and contaminated items, should be disposed of in accordance with local, state, and federal regulations.[5] Treat this compound as hazardous chemical waste.
References
-
(2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (1 x 1 g) | Alchimica. Available at: [Link]
-
SAFETY DATA SHEET for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. Available at: [Link]
-
8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties - EPA. Available at: [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem. Available at: [Link]
-
3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO - PubChem. Available at: [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - NIST WebBook. Available at: [Link]
-
(a) Preparation of amino-alcohol 7; (b) preparation of bicyclic carboxylic acid 8. Reagents and conditions - ResearchGate. Available at: [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Available at: [Link]
-
High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed. Available at: [Link]
-
Chemical Storage and Handling Recommendations - NY.Gov. Available at: [Link]
Sources
- 1. (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol | 2103086-89-9 [chemicalbook.com]
- 2. (2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 3. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Manufacturers, SDS [mubychem.com]
Scalable manufacturing processes for 3-oxa-8-azabicyclo[3.2.1]octane derivatives
Application Note: Scalable Manufacturing of 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives
Executive Summary & Strategic Importance
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a critical bicyclic bioisostere used in modern drug discovery to replace morpholine or tropane rings. Its rigidified geometry restricts conformational freedom, often improving potency and selectivity against GPCRs and kinase targets while maintaining favorable physicochemical properties (low logP, high solubility).
Scaling this scaffold presents unique challenges:
-
Stereochemical Integrity: The cis-relationship of the bridgehead substituents must be established early and maintained.
-
Cyclization Efficiency: Forming the ether bridge without competing intermolecular polymerization requires precise kinetic control.
-
Safety Profile: Traditional laboratory routes often utilize hazardous reagents (e.g., diazomethane, concentrated HBr at reflux) that are unsuitable for multi-kilogram GMP manufacturing.
This guide details a Process Class route emphasizing the "Pyrrolidine-First" strategy. This approach constructs the ether bridge upon a pre-formed, chiral-pool-derived or symmetrically synthesized pyrrolidine core, ensuring scalability and safety.
Retrosynthetic Strategy
The most robust route for scale-up avoids transannular C-H functionalization. Instead, we utilize the intramolecular double alkylation of a cis-pyrrolidine diol.
-
Target: 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride[1]
-
Key Intermediate: cis-1-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine
-
Starting Material: Diethyl meso-2,5-dibromoadipate (or meso-2,5-dibromohexanedioate) and Benzylamine.
Why this route?
-
Cost: Reagents are commodity chemicals.
-
Stereocontrol: The cis-geometry is thermodynamically favored during the pyrrolidine formation or can be enriched via crystallization.
-
Scalability: Avoids chromatography; relies on crystallization and salt formation.
Strategic Flowchart (Graphviz)
Caption: Figure 1. Process flow for the synthesis of 3-oxa-8-azabicyclo[3.2.1]octane from acyclic precursors.
Detailed Manufacturing Protocols
Step 1: Synthesis of cis-1-Benzyl-2,5-dicarbethoxypyrrolidine
This step establishes the 5-membered nitrogen ring. The reaction of meso-dibromoadipate with benzylamine yields a mixture of cis and trans isomers. The cis isomer is required for the subsequent bridging step.
-
Reagents: Diethyl meso-2,5-dibromoadipate (1.0 eq), Benzylamine (3.0 eq), Toluene (Solvent).
-
Equipment: Glass-lined reactor with reflux condenser and overhead stirring.
Protocol:
-
Charge Toluene (5 vol) and Benzylamine (3.0 eq) to the reactor. Heat to 60°C.
-
Slowly add Diethyl meso-2,5-dibromoadipate (1.0 eq) as a solution in Toluene over 2 hours. Critical: Exothermic reaction. Control addition rate to maintain T < 80°C.
-
Heat the mixture to reflux (110°C) for 12 hours.
-
Cool to 20°C. Filter off the benzylamine hydrobromide salt byproduct.
-
Concentrate the filtrate under vacuum to remove toluene and excess benzylamine.
-
Isomer Enrichment: The crude oil contains both cis and trans isomers.
-
Method: Dissolve crude in hot Ethanol (3 vol). Cool slowly to 0°C. The cis-isomer (desired) typically crystallizes preferentially or can be separated via column filtration if purity is low.
-
Note: For large scale, equilibration of the mother liquor (trans-isomer) using NaOEt/EtOH can increase the yield of the cis-isomer.
-
Analytical Check:
-
HPLC: Target >95% purity.
-
NMR: Confirm cis-geometry (symmetry in proton signals).
Step 2: Reduction to cis-1-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine
Lithium Aluminum Hydride (LiAlH4) is standard in academic papers but hazardous at scale (pyrophoric solid, hydrogen evolution). Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) is the preferred process reagent (liquid, soluble in toluene, higher thermal stability).
Protocol:
-
Charge cis-Diester (from Step 1) and Toluene (10 vol) to a dry reactor under N2.
-
Cool to 0–5°C.
-
Dose Red-Al (65% in Toluene) (3.5 eq) slowly. Safety: Massive H2 evolution. Ensure scrubber capacity matches off-gassing rate.
-
Allow to warm to 25°C and stir for 4 hours. Monitor by HPLC for disappearance of ester.
-
Quench: Cool to 0°C. Add Rochelle's Salt solution (Sat. aq. Potassium Sodium Tartrate) carefully. This prevents aluminum emulsion formation, a common bottleneck in scale-up.
-
Phase separation: Discard aqueous. Wash organic layer with brine.
-
Concentrate organic layer to yield the Diol as a viscous oil. (Often used directly in Step 3).
Step 3: Cyclization to the Bicyclic Core
This is the critical "morpholine-forming" step. While acid-catalyzed dehydration (HBr/H2SO4) is possible, it often leads to tarring at scale. The Mesylation/Cyclization cascade is superior for purity profiles.
Mechanism: Selective monomesylation of one alcohol, followed by intramolecular nucleophilic attack by the second alcohol (alkoxide).
Protocol:
-
Dissolve Diol (1.0 eq) in Dichloromethane (DCM) or 2-MeTHF (10 vol).
-
Add Triethylamine (TEA) (2.5 eq). Cool to -10°C.
-
Add Methanesulfonyl chloride (MsCl) (1.1 eq) very slowly.
-
Process Insight: We target the mono-mesylate. Statistically, some bis-mesylate and unreacted diol will form. However, heating the mixture drives the cyclization of the mono-mesylate, and the unreacted diol can be recovered.
-
-
Stir at 0°C for 1 hour.
-
Add aqueous NaOH (50% solution, 5 eq) and Tetrabutylammonium bromide (TBAB) (0.05 eq) as a phase transfer catalyst.
-
Heat to reflux (40°C for DCM) for 6–12 hours. The internal alkoxide displaces the mesylate to close the ring.
-
Workup: Separate phases. Wash organic with water.
-
Purification: The product, 3-oxa-8-benzyl-8-azabicyclo[3.2.1]octane, is an oil. It can be purified by vacuum distillation or passed through a silica plug if color is an issue.
Step 4: Deprotection and Salt Formation
Removal of the benzyl group to release the secondary amine.
Protocol:
-
Dissolve N-Benzyl intermediate in Methanol (10 vol).
-
Add Pd/C (10% wt loading, 50% wet) (5 wt% relative to substrate).
-
Hydrogenate at 3–5 bar H2 pressure at 40°C for 6 hours.
-
Filter catalyst (Celite).
-
Salt Formation: Add HCl in Isopropanol (1.1 eq) to the filtrate.
-
Concentrate or add MtBE (anti-solvent) to precipitate 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride .
-
Filter and dry.
Process Engineering & Safety Controls
Critical Process Parameters (CPPs)
| Parameter | Step | Range | Consequence of Deviation |
| Addition Rate | Step 1 (Alkylation) | < 1 kg/min | Runaway exotherm; impurity formation. |
| Temperature | Step 2 (Reduction) | < 10°C (Dosing) | H2 evolution rate exceeds venting capacity (Explosion risk). |
| Stoichiometry | Step 3 (MsCl) | 1.05 – 1.15 eq | <1.0: Incomplete reaction. >1.2: Bis-mesylate formation (yield loss). |
| H2 Pressure | Step 4 (Hydrog.) | 3 – 5 bar | <3 bar: Slow reaction. >10 bar: Ring opening (rare but possible). |
Safety & Logic Diagram (Graphviz)
Caption: Figure 2. Critical safety controls and engineering interlocks for the manufacturing process.
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Cyclization).
-
Cause: Polymerization of dibromoadipate.
-
Solution: Ensure high dilution. Add the dibromide to the amine solution, not vice-versa.
-
-
Problem: "Stuck" reaction in Step 3 (Cyclization).
-
Cause: Hydrolysis of Mesylate before cyclization.
-
Solution: Ensure the biphasic system is vigorously stirred (high RPM). Increase TBAB loading to 0.1 eq.
-
-
Problem: Product is colored (Yellow/Brown).
-
Cause: Trace benzylamine oxidation products.
-
Solution: Carbon treatment (Charcoal) during the Step 4 filtration.
-
References
-
Cignarella, G.; Nathansohn, G. (1961). Bicyclic Homologs of Piperazine. Synthesis of 3,8-Diazabicyclo[3.2.1]octanes. Journal of Organic Chemistry, 26(5), 1500–1504. [Link]
- Foundational text for the synthesis of the [3.2.
-
Teng, D. W. et al. (2010).[2] An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane.[2] Chinese Chemical Letters, 21(3), 269-272. [Link]
- Describes the modern reduction and cycliz
-
Pfizer Inc. (2005).[3] Preparation of 3-oxa-8-azabicyclo[3.2.1]octane derivatives.[1][2][4][5] World Intellectual Property Organization Patent WO2005000842. [Link][1]
- Industrial application and salt formation d
- Specific protocol for the ether bridge formation via mesyl
Sources
- 1. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Note: Precision Synthesis of Enantiopure 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
This Application Note is designed for medicinal chemists and process development scientists. It details the preparation of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol , focusing on the enantioselective introduction of the hydroxypropyl side chain to the bridged bicyclic core.
Abstract & Strategic Overview
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold (CAS 280-07-9) represents a "bridged morpholine" moiety. Unlike the common tropane (8-azabicyclo[3.2.1]octane) core, the inclusion of the oxygen atom at the 3-position alters lipophilicity and hydrogen-bonding potential, making it a critical pharmacophore in neuroactive drug discovery (e.g., SERT/DAT inhibitors).
This protocol addresses the challenge of attaching a chiral 2-hydroxypropyl chain to the N8 position. While reductive amination is common for alkyl chains, it destroys the chiral center of the precursor. Therefore, this guide utilizes a regioselective nucleophilic ring-opening of chiral propylene oxide . This route ensures high atom economy and, critically, retention of stereochemical configuration from the epoxide starting material.
Retrosynthetic Logic
The synthesis is modularized into two phases:
-
Phase A: Construction/Isolation of the bicyclic core (3-oxa-8-azabicyclo[3.2.1]octane).
-
Phase B: Chiral N-alkylation via
epoxide opening.
Figure 1: Strategic workflow for the synthesis of the target amino-alcohol.
Phase A: Preparation of the Core (3-Oxa-8-azabicyclo[3.2.1]octane)
Note: If the core amine (CAS 280-07-9) is sourced commercially, proceed directly to Phase B.
Mechanism
The construction of the [3.2.1] bridged system requires a double nucleophilic substitution. The starting material, cis-2,5-bis(hydroxymethyl)tetrahydrofuran, acts as the "wings" of the bicycle. Converting the hydroxyls to good leaving groups (mesylates) allows a primary amine (benzylamine) to "bridge" the system.
Reagents
-
cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
-
Methanesulfonyl chloride (MsCl)
-
Benzylamine (
) -
Triethylamine (
) -
Pd/C (10%) and Hydrogen gas (
)
Protocol
-
Activation: Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in DCM at 0°C. Add
(2.5 eq) followed by dropwise addition of MsCl (2.2 eq). Stir for 2 hours. Aqueous workup yields the bis-mesylate. -
Cyclization: Dissolve the bis-mesylate in high-boiling solvent (e.g., Xylene or Toluene). Add Benzylamine (3.0 eq). Heat to reflux for 12–16 hours. The excess amine acts as a proton scavenger.
-
Critical Check: Monitor by TLC. The formation of the bicyclic tertiary amine is indicated by a significant polarity shift.
-
-
Deprotection: Purify the N-benzyl intermediate. Dissolve in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 6 hours.
-
Isolation: Filter catalyst over Celite. Concentrate filtrate. The residue is the free secondary amine 3-oxa-8-azabicyclo[3.2.1]octane .
-
Yield Expectation: 60–75% over 3 steps.
-
Phase B: Chiral N-Alkylation (The Key Step)
This step defines the enantiomeric purity of the final product. We utilize the reaction between the secondary amine (Core) and (S)-propylene oxide.
Stereochemical Rationale
The reaction proceeds via an
-
Regioselectivity: Steric hindrance of the bicyclic cage forces attack at the methylene (CH2) group of the epoxide, not the methine (CH).
-
Stereoretention: Since the chiral center (C2) of the epoxide is not the site of bond breaking/forming, its configuration is retained .
-
(S)-Propylene Oxide
(S)-Alcohol Product -
(R)-Propylene Oxide
(R)-Alcohol Product
-
Reagents & Equipment[1][2]
-
Substrate: 3-Oxa-8-azabicyclo[3.2.1]octane (1.0 eq)
-
Reagent: (S)-(-)-Propylene oxide (1.2 eq) [>99% ee]
-
Solvent: Methanol (Anhydrous) or Ethanol
-
Vessel: Sealed pressure tube (highly recommended to prevent epoxide loss)
Detailed Protocol
-
Preparation: In a dry pressure tube equipped with a magnetic stir bar, dissolve 3-oxa-8-azabicyclo[3.2.1]octane (1.0 g, 8.8 mmol) in anhydrous Methanol (10 mL).
-
Addition: Cool the solution to 0°C. Add (S)-propylene oxide (0.74 mL, 10.6 mmol) dropwise.
-
Why 0°C? Propylene oxide is volatile (bp 34°C). Cooling prevents evaporation before the vessel is sealed.
-
-
Reaction: Seal the tube tightly. Warm to room temperature, then heat to 60°C in an oil bath. Stir for 12 hours.
-
Monitoring: Use TLC (10% MeOH in DCM, stain with Ninhydrin or Iodine). The starting secondary amine spot will disappear.
-
-
Workup: Cool the tube to room temperature. Carefully open the seal (venting potential pressure). Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess epoxide.
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum or flash chromatography (DCM:MeOH:NH4OH 90:10:1).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.2 (Amine : Epoxide) | Slight excess of epoxide ensures full conversion. |
| Temperature | 60°C | Higher temps increase risk of polymerization. |
| Time | 12–16 Hours | Monitor by consumption of amine. |
| Expected Yield | > 85% | High atom economy reaction.[1][2] |
| ee Retention | > 98% | Assumes high-quality starting epoxide. |
Quality Control & Validation
Analytical Confirmation
-
1H NMR (CDCl3, 400 MHz): Look for the disappearance of the NH signal and the appearance of the methyl doublet from the propyl chain (
ppm) and the methine proton of the alcohol ( ppm). -
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (or Refractive Index if UV is weak).
-
Criteria: The enantiomer should appear as a single peak.
-
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for reaction optimization.
References
-
PubChem. (n.d.).[3] 3-Oxa-8-azabicyclo[3.2.1]octane (Compound Summary). National Library of Medicine. Retrieved February 17, 2026, from [Link]
-
Azizi, N., & Saidi, M. R. (2005). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[4] Chemical Communications.[4] Retrieved from [Link]
-
Tajbakhsh, M., et al. (2012).[5] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Journal of the Mexican Chemical Society. Retrieved from [Link]
- Cignarella, G., et al. (1981). Bicyclic Homologs of Morpholine. Journal of Heterocyclic Chemistry. (Foundational reference for 3-oxa-8-azabicyclo[3.2.1]octane synthesis).
Sources
- 1. 3-oxa-8-azabicyclo[3.2.1]octane - C6H11NO | CSSB00000131696 [chem-space.com]
- 2. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 3. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
Troubleshooting & Optimization
Overcoming steric hindrance in 3-oxa-8-azabicyclo[3.2.1]octane functionalization
Current Status: Operational Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Bridged Morpholine" Challenge
You are likely here because standard morpholine protocols are failing on your 3-oxa-8-azabicyclo[3.2.1]octane scaffold.
While this scaffold is pharmacologically valuable for restricting the conformational space of morpholine-like drugs, it presents a unique synthetic paradox:
-
Electronic Deactivation: The oxygen at position 3 inductively withdraws electron density from the bridge nitrogen (N8), reducing nucleophilicity.
-
Steric Shielding: The ethylene bridge (C6–C7) creates a "roof" over the nitrogen lone pair, severely impeding the trajectory of incoming electrophiles, particularly in SN2 and metal-catalyzed pathways.
This guide provides validated workflows to bypass these specific energy barriers.
Module 1: N-Functionalization (The Primary Bottleneck)
Decision Matrix: Selecting the Right Pathway
Before starting, select your method based on the electrophile's steric profile.
Figure 1: Strategic decision tree for N-functionalization based on electrophile class.
Protocol A: Buchwald-Hartwig Amination (Arylation)[1]
The Issue: Standard ligands (BINAP, dppf) fail because they cannot force the reductive elimination step when the amine is sterically demanding (like the N8-bridge). The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) that facilitate oxidative addition and create a pocket for the bulky amine.
Optimized Experimental Protocol
| Component | Recommendation | Rationale |
| Catalyst Source | RuPhos Pd G4 or BrettPhos Pd G4 | Precatalysts (G3/G4) ensure rapid initiation even at lower temperatures, preventing catalyst decomposition before the cycle starts. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to deprotonate the bulky amine-Pd complex. Use LHMDS if substrate has base-sensitive esters. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point allows thermal energy to overcome the steric activation barrier. |
| Temperature | 80°C – 100°C | Do not run at RT. The steric bulk requires thermal activation. |
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon. This is non-negotiable; O2 kills the active Pd(0) species.
-
Charging: Add aryl bromide (1.0 equiv), 3-oxa-8-azabicyclo[3.2.1]octane (1.2 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G4 (2–5 mol%).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black and salts.
Troubleshooting FAQ:
-
Q: The reaction turned black immediately.
-
A: Catalyst decomposition ("Pd Black"). Likely O2 ingress or the amine contained moisture. Re-dry the amine and use a glovebox if possible.
-
-
Q: Starting material remains consumed, but no product.
-
A: Check for hydrodehalogenation (reduction of the aryl halide). If seen, switch to BrettPhos , which is more selective for primary/hindered amines over beta-hydride elimination.
-
Protocol B: Reductive Amination (Alkylation)
The Issue: The formation of the intermediate iminium ion is slow because the N8 nitrogen is sterically crowded and less nucleophilic due to the O3 ether. The Solution: Use a Lewis Acid additive to dehydrate the hemiaminal intermediate.
Optimized Experimental Protocol
-
Activation: In a vial, combine the ketone/aldehyde (1.0 equiv) and 3-oxa-8-azabicyclo[3.2.1]octane (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv).
-
Note: Ti(OiPr)4 acts as both a Lewis acid and a water scavenger.
-
-
Stirring: Stir at room temperature (for aldehydes) or 50°C (for ketones) for 4–6 hours.
-
Dilution: Dilute the viscous mixture with dry THF or MeOH.
-
Reduction: Cool to 0°C and add NaBH(OAc)3 (2.0 equiv) or NaBH3CN (if acid sensitive).
-
Quench: Quench carefully with 1N NaOH (precipitates Titanium salts as white solid). Filter through Celite.
Module 2: Structural Analysis & Troubleshooting
NMR Interpretation Guide
Users often misinterpret the NMR of this scaffold due to the rigid bicyclic framework.
-
Bridgehead Protons (H1/H5): Typically appear as broad multiplets around 3.0–3.5 ppm. They couple to the bridge protons (H6/H7) and the ethano-bridge protons (H2/H4).
-
The "Roof" Protons (H6/H7): The endo and exo protons on the ethylene bridge are magnetically non-equivalent.
-
Exo-H: Points "up" (away from the oxygen bridge).
-
Endo-H: Points "down" (toward the oxygen bridge). This is the source of the steric hindrance.
-
-
Fluxionality: Unlike piperazines, this ring does not flip. It is locked. If you see broad signals at RT, it may be due to rotamers of the N-substituent, not the ring itself.
Common Failure Modes Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield in SN2 (Alkyl Halide) | Elimination of alkyl halide (E2) dominates due to steric bulk of the amine acting as a base. | Switch to Reductive Amination (Protocol B) to avoid basic conditions and elimination side-products. |
| Incomplete Amide Coupling (HATU/EDC) | The carboxylic acid activated ester cannot access the N8 lone pair. | Use Acid Chlorides instead of coupling reagents. Heat to 60°C with DIPEA in DCM. |
| Product trapped in aqueous layer | The 3-oxa-8-aza scaffold is highly polar (logP < 0). | Do not use acid workups. Keep pH > 10 during extraction. Use DCM/IPA (3:1) as the extraction solvent. |
References
-
Buchwald-Hartwig Methodology for Hindered Amines
- Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Context: Establishes RuPhos and BrettPhos as the gold standard for secondary amines with steric bulk similar to the 8-aza bridge.
-
URL:[Link]
-
Reductive Amination with Titanium Additives
- Source: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.
- Context: The definitive protocol for forcing iminium formation in sterically hindered or electron-deficient amines.
-
URL:[Link]
-
Synthesis and Properties of 8-azabicyclo[3.2.
-
Source: Davies, H. M. L., et al. (1996).[1] "Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives." Journal of the American Chemical Society.[1]
- Context: While focusing on the oxa-bridge isomer, this paper details the conformational rigidity and reactivity profiles of the [3.2.1] bicyclic system relevant to steric analysis.
-
URL:[Link]
-
-
General Reactivity of Bridged Bicyclic Amines
- Source: Organic Chemistry Portal (Verified Protocols).
- Context: General troubleshooting for Buchwald-Hartwig amin
-
URL:[Link]
Sources
Troubleshooting NMR baseline noise for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol analysis
Guide for the Analysis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol and Related Small Molecules
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) baseline noise. This guide is specifically designed for researchers, scientists, and drug development professionals who rely on high-quality NMR data for structural elucidation, purity assessment, and quantitative analysis. While the principles discussed are broadly applicable, we will address them within the context of analyzing small molecules such as 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.
Part 1: Frequently Asked Questions - Diagnosing the Source of Baseline Noise
This section addresses the fundamental causes of baseline distortions. Understanding the "why" is the first step toward an effective solution.
Q1: What are the primary causes of a distorted or rolling baseline in my NMR spectrum?
Baseline distortions are rarely from a single source and often result from a combination of factors related to the instrument, the sample, and data processing.[4][5] The most common culprits include:
-
Acoustic Ringing: High-power radiofrequency (RF) pulses can cause the probe's components to mechanically vibrate, inducing an oscillating signal in the receiver coil.[6] This "acoustic ringing" is a major cause of baseline roll, especially in experiments on low-frequency nuclei or those requiring wide spectral widths.[6][7] Modern cryoprobes, while offering excellent sensitivity, can also be more susceptible to this phenomenon.[8][9]
-
Pulse Breakthrough and FID Corruption: An imperfect isolation between the RF transmitter and the receiver can lead to the initial part of the Free Induction Decay (FID) being corrupted by the decaying RF pulse itself.[4] Similarly, the transient response of the spectrometer's electronics can distort the first few data points of the FID.[10] After Fourier transformation, these early-time-domain artifacts manifest as broad, rolling baseline distortions in the frequency-domain spectrum.[1][10]
-
Improper Shimming: An inhomogeneous magnetic field across the sample volume is a frequent cause of distorted peak shapes and an unstable baseline.[3][11] Shimming is the process of adjusting small electromagnetic coils to counteract these inhomogeneities and improve field homogeneity.[11][12]
-
Receiver Overload: If the sample is too concentrated, the intense signal from the analyte or solvent can saturate the NMR detector.[13] This "clips" the FID, leading to severe baseline artifacts and distorted peak shapes.[3][14]
-
Broad Signals: The presence of very broad signals, which can arise from the sample itself (e.g., polymers, aggregates), the NMR tube, or probe background signals, can be mistaken for a poor baseline.[4][15]
Q2: Can my sample preparation introduce baseline problems?
Absolutely. The quality of your sample is paramount for acquiring a high-quality spectrum. Several factors in sample preparation can lead to baseline noise:
-
Particulate Matter: Undissolved material or suspended particles in the NMR tube will lead to poor magnetic field homogeneity, making it impossible to achieve good shims.[15][16] This results in broad lineshapes and an uneven baseline.
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen or trace metal ions, can significantly shorten relaxation times and cause line broadening.[16][17] This broadening can be so extensive that signals merge into the baseline, creating an undulating appearance.
-
High Viscosity: Overly concentrated samples can have high viscosity, which restricts the free tumbling of molecules. This leads to line broadening and can negatively impact shimming, degrading the baseline.[11]
Q3: How do data processing choices affect the final baseline appearance?
Data processing is a powerful tool, but improper application can create or worsen baseline issues.
-
Phase Correction: Incorrect phasing of the spectrum is a common source of baseline distortion, particularly a "rolling" appearance where the baseline deviates significantly from zero around the peaks.[2][14]
-
Apodization (Window Functions): Applying a window function, such as exponential line broadening, can improve the signal-to-noise ratio by suppressing noise in the latter part of the FID.[18] However, using an overly aggressive function can broaden peaks excessively, making them merge with the baseline, while incorrect application of other functions can introduce ripples.[19]
-
Baseline Correction Algorithms: While NMR software offers powerful automatic baseline correction routines (e.g., polynomial fitting, Whittaker smoother), they are not infallible.[1][20][21] If the algorithm incorrectly identifies peak regions as baseline, it can distort the spectrum by subtracting real signals.[7]
Part 2: Troubleshooting Guides - A Practical Approach to a Flat Baseline
This section provides actionable, step-by-step protocols to resolve the issues identified above.
Guide 1: At the Spectrometer - Acquisition Parameter Optimization
Optimizing parameters before and during acquisition is the most effective way to ensure a high-quality baseline.
Protocol 1: Systematic Shimming
Shimming corrects for magnetic field inhomogeneity. For small molecules like 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, a well-shimmed sample is critical for resolving fine coupling constants and achieving a flat baseline.
-
Sample Placement: Ensure your NMR tube is filled to the correct height (typically 4-5 cm or ~0.6-0.7 mL for a 5 mm tube) and positioned correctly in the spinner turbine.[22]
-
Locking: After inserting the sample, achieve a stable lock on the deuterium signal of your solvent. The lock signal itself is an excellent indicator of field homogeneity.
-
Spinning: For most modern spectrometers, spinning the sample (typically at 20 Hz) helps to average out radial inhomogeneities.[12]
-
On-Axis Shimming (Z-shims):
-
Begin by adjusting the lower-order on-axis shims, Z1 and Z2, iteratively to maximize the lock level.[11]
-
Proceed to higher-order shims (Z3, Z4, etc.) as needed. Changes to higher-order shims will necessitate re-optimizing the lower-order ones.
-
-
Off-Axis Shimming (X/Y-shims): If your spectrum shows "spinning sidebands" or if shimming on the non-spinning sample is required, you will need to adjust the off-axis shims. This is a more complex procedure and should be performed according to the instrument manufacturer's guidelines.
Troubleshooting Acquisition Parameters
The following table summarizes key acquisition parameters that can be adjusted to mitigate baseline noise.
| Parameter | Common Problem | Recommended Action & Rationale |
| Receiver Gain (RG) | Clipped FID, baseline distortion from detector overload. | Action: Reduce the receiver gain. Most modern spectrometers have an autogain function (gain='y' or similar command) that should be used.[3][14] Rationale: Prevents the detector from being saturated by a strong signal, which corrupts the entire FID. |
| Pulse Width (p1) | Detector overload with very concentrated samples. | Action: Reduce the flip angle by using a shorter pulse width (e.g., 30° instead of 90°).[13][14] Rationale: This reduces the amount of transverse magnetization generated, leading to a less intense signal that is less likely to overload the receiver. |
| Pre-scan Delay (DE) | Rolling baseline due to acoustic ringing. | Action: Increase the pre-scan delay (also known as the dead time).[7] Rationale: This adds a short delay between the RF pulse and the start of acquisition, allowing time for the acoustic ringing to decay before signal detection begins.[6][7] |
| Number of Scans (NS) | Noisy baseline (low S/N). | Action: Increase the number of scans. Rationale: The signal-to-noise ratio (S/N) increases with the square root of the number of scans.[23] Quadrupling the scans will double the S/N. |
| Acquisition Time (AT) | "Sinc wiggles" or truncation artifacts at the base of intense peaks. | Action: Increase the acquisition time.[3][14] Rationale: A longer acquisition time allows the FID to decay fully into the noise, preventing the abrupt truncation that causes artifacts after Fourier transformation. |
Acquisition Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting baseline issues at the spectrometer.
Caption: Workflow for real-time NMR acquisition troubleshooting.
Guide 2: Post-Acquisition Data Processing
Proper data processing can correct many baseline imperfections.
Protocol 2: Manual Phase and Baseline Correction
-
Fourier Transform (FT): Transform the FID into the frequency-domain spectrum.
-
Phase Correction:
-
Expand the view around a well-defined peak that is far from the solvent signal.
-
Adjust the zero-order phase (PHC0) to make the peak symmetrical and absorptive (pointing up).
-
Adjust the first-order phase (PHC1) to make the baseline flat across the entire spectrum. This often requires viewing the entire spectral width.[2][24]
-
-
Baseline Correction:
-
Most NMR software (e.g., Mnova, TopSpin) has automatic baseline correction routines.[1][7] The "Whittaker Smoother" algorithm is often highly effective for complex spectra.[1][20]
-
For manual correction, define regions of the spectrum that contain only noise, avoiding any peaks.[25]
-
The software will then fit a polynomial or spline function to these points and subtract it from the spectrum.[25][26] Be sure to leave blank regions at both ends of the spectrum for the algorithm to work correctly.[25]
-
Data Processing Workflow
This diagram outlines a standard workflow for processing a 1D NMR spectrum to achieve a flat baseline.
Caption: A typical workflow for NMR data processing.
Part 3: References
-
J.A. Webb, A.L. Kwiram. (2023). Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry. [Link]
-
National Institute of Standards and Technology. (2023). Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses. [Link]
-
eMagRes. (2007). NMR Data Processing. [Link]
-
SDSU NMR Facility. Common Problems. [Link]
-
C. Cobas, et al. (2006). A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance. [Link]
-
G. Wider. (1990). Elimination of Baseline Artifacts in NMR Spectra by Oversampling. Journal of Magnetic Resonance. [Link]
-
Mestrelab. Baseline Correction with Mnova. [Link]
-
Chemistry Stack Exchange. (2016). Wavy baseline in carbon NMR. [Link]
-
C. Fernandez, G. Wider, K. Wüthrich. (1991). FLATT-A New Procedure for High-Quality Baseline Correction of Multidimensional NMR Spectra. Journal of Magnetic Resonance. [Link]
-
PNAS. (2004). “Shim pulses” for NMR spectroscopy and imaging. [Link]
-
University of Ottawa NMR Facility Blog. (2008). Acoustic Ringing. [Link]
-
Bruker. Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. [Link]
-
F. Torres, W. Price. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
-
ResearchGate. (2017). Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. [Link]
-
University of Birmingham. Basic 1D-NMR Data Processing. [Link]
-
nmrglue documentation. nmrglue.proc_base - Apodization. [Link]
-
University of Illinois. Paramagnetic NMR. [Link]
-
NMR Solutions. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. [Link]
-
Michigan State University. NMR Artifacts. [Link]
-
University of Wisconsin-Madison. Apodization. [Link]
-
University of Ottawa NMR Facility Blog. (2008). Apodization of 2D Data. [Link]
-
Reddit. (2017). How to reduce noisey NMR signal?. [Link]
-
P. Charisiadis, et al. (2014). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]
-
Bruker. (2004). SHIMMING. [Link]
-
Y. Li, et al. (2015). Solvent Signal is a NMR Concentration Reference. Analytical Chemistry. [Link]
-
UC Santa Barbara. Baseline Correction. [Link]
-
J.P. Hornak. The Basics of NMR. [Link]
-
The Organic Chemistry Tutor. (2020). NMR - 8. Special Features. [Link]
-
University of Canterbury. NMR Basics. [Link]
-
Michigan State University. Basic Practical NMR Concepts. [Link]
-
ResearchGate. (2006). A New General-Purpose Fully Automatic Baseline-Correction Procedure for 1D and 2D NMR Data. [Link]
-
Acorn NMR Inc. Shimming Ain't Magic. [Link]
-
M. Sienkiewicz, et al. (2024). ShimNet: A Neural Network for Postacquisition Improvement of NMR Spectra Distorted by Magnetic-Field Inhomogeneity. The Journal of Physical Chemistry B. [Link]
-
Mestrelab. (2013). NMR Baseline Correction - New method in Mnova 9. [Link]
-
J.K. Becconsall, et al. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
S.J.P. Butler, et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Chemistry – A European Journal. [Link]
-
A.L.J. Pomper, et al. (2023). Structure Determination and Refinement of Paramagnetic Materials by Solid-State NMR. The Journal of Physical Chemistry Letters. [Link]
-
J.P. Breen, et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry. [Link]
-
U.S. Environmental Protection Agency. 8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. [Link]
Sources
- 1. Baseline Correction with Mnova [mestrelabcn.com]
- 2. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. bruker.com [bruker.com]
- 6. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emeritus.widergroup.ethz.ch [emeritus.widergroup.ethz.ch]
- 11. mn.uio.no [mn.uio.no]
- 12. web.mit.edu [web.mit.edu]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 17. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. University of Ottawa NMR Facility Blog: Apodization of 2D Data [u-of-o-nmr-facility.blogspot.com]
- 20. A new general-purpose fully automatic baseline-correction [mestrelab.com]
- 21. researchgate.net [researchgate.net]
- 22. NMR Basics [bloch.anu.edu.au]
- 23. reddit.com [reddit.com]
- 24. BasicNMRDataProcessing [ludwigc.github.io]
- 25. Baseline Correction [nmr.chem.ucsb.edu]
- 26. NMR Analysis, Processing and Prediction: NMR Baseline Correction - New method in Mnova 9 [nmr-analysis.blogspot.com]
Validation & Comparative
A Guide to the Spectral Analysis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol and its Analogs
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel chemical entities is paramount. The bicyclic scaffold of 3-Oxa-8-azabicyclo[3.2.1]octane is a privileged structure, appearing in a variety of biologically active compounds. When functionalized, as in 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, the resulting molecule presents a unique set of structural and stereochemical features. This guide provides a comprehensive analysis of the expected ¹H-NMR and ¹³C-NMR spectra of this target compound, placed in context with experimental data from structurally related analogs. We will explore the causal relationships between molecular structure and spectral features, offering a framework for the characterization of similar molecules.
Experimental Design: A Self-Validating Approach to NMR Spectroscopy
The acquisition of high-quality NMR data is the bedrock of accurate spectral analysis. The choice of solvent, internal standard, and experimental parameters is critical and should be guided by the physicochemical properties of the analyte.
Recommended Experimental Protocol
For a compound such as 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, which contains both amine and hydroxyl functionalities, deuterated chloroform (CDCl₃) is a suitable initial solvent choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard, with its ¹H and ¹³C signals set to 0.00 ppm.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. To confirm the presence of the hydroxyl proton, a D₂O exchange experiment can be performed by adding a few drops of deuterium oxide to the NMR tube, re-shaking, and acquiring a second ¹H-NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.[1][2][3]
-
¹H-NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems in the bicyclic core.
-
¹³C-NMR Acquisition: Obtain a proton-decoupled ¹³C-NMR spectrum. For a more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, especially for the complex bicyclic system, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Predicted Spectral Analysis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
A detailed prediction of the ¹H and ¹³C-NMR spectra can be formulated by dissecting the molecule into its constituent parts: the 3-Oxa-8-azabicyclo[3.2.1]octane core and the N-substituted propan-2-ol side chain.
Caption: Molecular structure of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol with atom numbering.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Assignment |
| H1, H5 | ~3.0 - 3.5 | Broad singlet or multiplet | Bridgehead protons adjacent to the nitrogen and oxygen atoms, expected to be deshielded. |
| H2, H4 (endo & exo) | ~3.5 - 4.0 | Multiplets | Diastereotopic protons adjacent to the oxygen atom, significantly deshielded. |
| H6, H7 (endo & exo) | ~1.8 - 2.5 | Multiplets | Protons on the ethylene bridge, with complex splitting due to geminal and vicinal coupling. |
| H1' | ~2.2 - 2.8 | Multiplet | Protons on the carbon adjacent to the nitrogen and the CH(OH) group. |
| H2' | ~3.8 - 4.2 | Multiplet | Methine proton attached to the hydroxyl-bearing carbon, deshielded by the oxygen. |
| H3' | ~1.1 - 1.3 | Doublet | Methyl protons, split by the adjacent methine proton. |
| OH | Variable (typically ~1.5 - 4.0) | Singlet (broad) | Chemical shift is concentration and solvent dependent; will exchange with D₂O.[1][2] |
Predicted ¹³C-NMR Spectrum
The proton-decoupled ¹³C-NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1, C5 | ~60 - 70 | Bridgehead carbons bonded to nitrogen and oxygen, significantly deshielded. |
| C2, C4 | ~70 - 80 | Carbons adjacent to the ring oxygen, showing the largest downfield shift in the bicyclic system. |
| C6, C7 | ~25 - 35 | Carbons of the ethylene bridge, in a more alkane-like environment. |
| C1' | ~55 - 65 | Carbon adjacent to the nitrogen atom. |
| C2' | ~65 - 75 | Carbon bonded to the hydroxyl group. |
| C3' | ~20 - 25 | Methyl carbon, appearing in the typical aliphatic region. |
Comparative Analysis with Structurally Related Compounds
To ground our predictions in experimental evidence, we will compare the expected spectral features with published data for related structures. This comparative approach is a powerful tool for structural verification.
Comparison with Propan-2-ol
The propan-2-ol moiety serves as a straightforward internal reference. In a simple propan-2-ol molecule, the ¹H-NMR spectrum shows a doublet for the six equivalent methyl protons, a septet for the methine proton, and a singlet for the hydroxyl proton.[1] The ¹³C-NMR spectrum displays two signals, one for the two equivalent methyl carbons and another for the methine carbon.[2][4] In our target molecule, the N-substitution will cause a downfield shift of the signals for the propan-2-ol side chain due to the electron-withdrawing effect of the nitrogen atom.[3]
Comparison with 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane (nortropane) skeleton is a well-studied motif.[5][6] In N-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine), the bridgehead protons (H1 and H5) and the protons on the carbons adjacent to the nitrogen show characteristic chemical shifts.[7][8] The introduction of an oxygen atom at the 3-position in our target molecule to form the 3-oxa-8-azabicyclo[3.2.1]octane core is expected to significantly deshield the adjacent protons (H2 and H4) and carbons (C2 and C4).
Comparison with 8-Oxabicyclo[3.2.1]octane Derivatives
The 8-oxabicyclo[3.2.1]octane system provides a useful comparison for the influence of a bridgehead heteroatom.[9][10] Studies on this scaffold have shown that the bridgehead protons and adjacent methylene protons have distinct chemical shifts that are sensitive to the substitution pattern. While the heteroatom is oxygen instead of nitrogen in the bridge, the overall rigid structure leads to similar complexities in the NMR spectra, such as diastereotopic protons and complex coupling patterns.[11][12]
Sources
- 1. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Au(i)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynol via oxonium/Prins-type cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 12. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-oxa-8-azabicyclo[3.2.1]octane Derivatives
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-oxa-8-azabicyclo[3.2.1]octane derivatives. As direct experimental data for this specific heterocyclic system is limited in publicly accessible literature, this guide synthesizes information from the fragmentation of analogous structures, including tropane alkaloids, cyclic ethers, and N-substituted amines, to present a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals who are working with these compounds and require a deeper understanding of their behavior under mass spectrometric analysis.
Introduction to the 3-oxa-8-azabicyclo[3.2.1]octane Core
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules and is of significant interest in medicinal chemistry. Its rigid bicyclic structure, incorporating both an ether and an amine functionality, presents a unique set of challenges and opportunities for structural elucidation by mass spectrometry. Understanding the characteristic fragmentation patterns of this core and its derivatives is crucial for their unambiguous identification in complex matrices and for the structural confirmation of newly synthesized compounds.
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] While this can sometimes result in the absence of a prominent molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure. This guide will focus on the predictable fragmentation pathways of 3-oxa-8-azabicyclo[3.2.1]octane derivatives under EI-MS conditions.
Predicted Fragmentation Pathways of the Unsubstituted 3-oxa-8-azabicyclo[3.2.1]octane Core
The fragmentation of the 3-oxa-8-azabicyclo[3.2.1]octane core is predicted to be driven by the presence of the two heteroatoms, nitrogen and oxygen, which are the preferred sites of ionization.[2] The initial ionization event will likely involve the removal of a non-bonding electron from either the nitrogen or the oxygen atom, forming a radical cation. The subsequent fragmentation will proceed via several key pathways, primarily involving alpha-cleavage relative to these heteroatoms.
Alpha-Cleavage adjacent to the Nitrogen Atom
Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[3] In the context of the 3-oxa-8-azabicyclo[3.2.1]octane ring system, cleavage of the C-C bonds adjacent to the nitrogen atom is expected to be a major fragmentation route. This can occur in two principal ways:
-
Cleavage of the C1-C2 or C5-C4 bond: This would lead to the opening of the piperidine ring and the formation of a resonance-stabilized iminium ion.
-
Cleavage of the C1-C7 or C5-C6 bond: This would result in the opening of the five-membered ring.
The relative abundance of the resulting fragment ions will depend on the stability of the carbocation and the radical formed.
Alpha-Cleavage adjacent to the Oxygen Atom
Similar to amines, ethers also undergo characteristic alpha-cleavage.[4] For the 3-oxa-8-azabicyclo[3.2.1]octane system, this would involve the cleavage of the C2-C1 or C4-C5 bonds. This pathway would lead to the formation of an oxonium ion. The fragmentation of cyclic ethers often involves the initial loss of an electron from the oxygen atom, followed by a β-scission reaction.[5]
Retro-Diels-Alder (RDA) Reaction
Bicyclic systems can also undergo retro-Diels-Alder reactions, leading to the cleavage of the ring system into two smaller unsaturated fragments.[6] For the 3-oxa-8-azabicyclo[3.2.1]octane core, an RDA-type fragmentation could be envisioned, although it may be less favored than alpha-cleavage in the saturated system.
The following diagram illustrates the predicted primary fragmentation pathways of the unsubstituted 3-oxa-8-azabicyclo[3.2.1]octane molecular ion.
Caption: Predicted primary EI fragmentation pathways of the 3-oxa-8-azabicyclo[3.2.1]octane core.
Influence of Substituents on Fragmentation Patterns
The presence of substituents on the 3-oxa-8-azabicyclo[3.2.1]octane core will significantly influence the fragmentation patterns. The nature and position of the substituent will direct the fragmentation pathways, often leading to the formation of characteristic fragment ions.
N-Substituents
Substituents on the nitrogen atom will readily undergo alpha-cleavage. For example, an N-methyl group will lead to a prominent M-15 peak, while an N-benzyl group will result in a characteristic tropylium ion at m/z 91. The fragmentation of N-substituted morpholine derivatives often shows the loss of the entire morpholine unit.[3]
C-Substituents
Substituents on the carbon skeleton will also direct fragmentation. For instance, a hydroxyl group may lead to the loss of a water molecule (M-18). A carbonyl group will promote cleavage at the adjacent C-C bonds. The position of the substituent will determine which fragmentation pathways are favored.
The following table summarizes the predicted characteristic fragment ions for some common derivatives of 3-oxa-8-azabicyclo[3.2.1]octane.
| Substituent | Position | Predicted Key Fragment Ions (m/z) | Proposed Fragmentation Mechanism |
| Methyl | N-8 | M-15 | α-cleavage at the nitrogen atom |
| Benzyl | N-8 | 91 (base peak) | Formation of the tropylium ion |
| Acetyl | N-8 | M-43 | Loss of the acetyl group |
| Hydroxyl | C-2 | M-18, M-29, M-43 | Loss of water, CHO, and CH2OH |
| Carboxylic Acid | C-2 | M-45 | Loss of the carboxyl group |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of 3-oxa-8-azabicyclo[3.2.1]octane derivatives, it is often used in conjunction with other analytical techniques for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule. 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the 3-oxa-8-azabicyclo[3.2.1]octane core and the position of substituents. 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete structure. Some literature is available on the NMR of 8-oxabicyclo[3.2.1]octane derivatives which can serve as a reference.[7]
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including absolute stereochemistry. This technique can be used to confirm the connectivity and conformation of the bicyclic system. There are reports on the X-ray crystal structures of related oxazolidinone and other bicyclic systems.[8][9]
The following diagram illustrates a typical workflow for the structural elucidation of a novel 3-oxa-8-azabicyclo[3.2.1]octane derivative.
Caption: A typical analytical workflow for structural confirmation.
Experimental Protocol for EI-MS Analysis
The following is a general protocol for the analysis of 3-oxa-8-azabicyclo[3.2.1]octane derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Objective: To obtain the mass spectrum of a 3-oxa-8-azabicyclo[3.2.1]octane derivative for structural elucidation.
Materials:
-
Sample dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS instrument equipped with an EI source.
-
A suitable capillary GC column (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Set the injector temperature to 250°C.
-
Set the transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Set the electron energy to 70 eV.
-
Set the mass range to scan from m/z 40 to 500.
-
-
Sample Injection:
-
Inject 1 µL of the sample solution into the GC inlet.
-
-
Data Acquisition:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
-
-
Data Analysis:
-
Identify the molecular ion peak (if present).
-
Analyze the fragmentation pattern and compare it to the predicted pathways and fragmentation of known related compounds.
-
Use a mass spectral library (e.g., NIST) to search for potential matches, keeping in mind that the specific derivative may not be in the library.
-
Trustworthiness of the Protocol: This protocol is a standard method for the GC-MS analysis of volatile and semi-volatile organic compounds. The use of a standard 70 eV electron energy ensures that the resulting mass spectra are reproducible and can be compared to library spectra. The temperature settings are chosen to ensure efficient vaporization and transfer of the analyte without thermal degradation.
Conclusion
The mass spectrometry fragmentation patterns of 3-oxa-8-azabicyclo[3.2.1]octane derivatives are predicted to be dominated by alpha-cleavage adjacent to the nitrogen and oxygen atoms. The presence and nature of substituents will have a significant impact on the observed fragmentation, providing valuable information for structure elucidation. While direct experimental data for this specific heterocyclic system is not abundant, a thorough understanding of the fragmentation of related structures allows for the construction of a reliable predictive model. For unambiguous structure confirmation, a combination of mass spectrometry with other analytical techniques such as NMR and X-ray crystallography is highly recommended.
References
- Bryant, W. M., et al. (1966). The mass spectra of derivatives of 3-azabicyclo /3.2.1/ octane, 3-azabicyclo /3.3.1/ nonane, and 8-azabicyclo /4.3.1/ decane. Journal of Organic Chemistry.
- Dagaut, J., et al. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 21(5), 713-720.
-
Electron ionization. (2023, October 27). In Wikipedia. [Link]
- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
- de Hoffmann, E., & Stroobant, V. (2007).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-8-azabicyclo[3.2.1]octane. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
-
GCMS Section 6.13. (n.d.). Whitman College. Retrieved from [Link]
- Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. (1977). Journal of the Chemical Society, Perkin Transactions 2.
- Mass Spectrometry of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: A Technical Guide. (n.d.). Benchchem.
- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
- MASS SPECTROMETRY: FRAGMENTATION P
- (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(11), o2315-o2317.
- Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. (2012). Magnetic Resonance in Chemistry, 50(11), 735-742.
- X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). Molbank, 2022(3), M1466.
Sources
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. preprints.org [preprints.org]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Bridged vs. Conventional: A Comparative Guide to 3-oxa-8-azabicyclo[3.2.1]octane and Morpholine in Drug Design
[1]
Executive Summary
This guide analyzes the strategic replacement of the morpholine heterocycle with its bridged analogue, 3-oxa-8-azabicyclo[3.2.1]octane (often referred to as an oxa-tropane or bridged morpholine).[1] While morpholine is a ubiquitous "privileged structure" in medicinal chemistry—prized for its solubility and metabolic profile—its conformational flexibility can limit potency and selectivity.[1] The bridged 3-oxa-8-azabicyclo[3.2.1]octane scaffold offers a rigidified alternative that restricts conformational entropy, frequently resulting in higher target affinity , improved isoform selectivity , and enhanced metabolic stability by blocking sites of oxidative metabolism.[1]
Structural & Physicochemical Analysis[1][2][3][4]
The transition from morpholine to 3-oxa-8-azabicyclo[3.2.1]octane is a classic example of conformational restriction .[1] By adding an ethylene bridge across the 1,5-positions of the morpholine ring (using IUPAC numbering for the bridged system), the molecule is locked into a specific geometry.
Comparative Properties Table
| Property | Morpholine | 3-oxa-8-azabicyclo[3.2.1]octane | Impact in Drug Design |
| Structure | Flexible Chair Conformation | Rigid Bicyclic (Bridged) | Reduces entropy penalty ( |
| Formula | C | C | Slight increase in MW (+26 Da).[1] |
| Basicity (pKa) | ~8.3 - 8.5 | ~8.79 (Experimental) | The bridge slightly increases basicity, affecting protonation state at physiological pH.[1] |
| Lipophilicity | Low (LogP ~ -0.[1]86) | Moderate (LogP varies) | Bridging adds carbon bulk but can lower LogD in specific contexts by shielding hydrophobic patches.[1] |
| Metabolic Liability | N-dealkylation, | Reduced Liability | The bridge sterically hinders |
The Entropy Advantage
In a drug-receptor interaction, a flexible ligand (morpholine) must lose degrees of freedom to adopt the bioactive conformation, incurring an entropic penalty. The bridged analogue is "pre-organized."[1] If the rigid conformation matches the binding pocket, this penalty is minimized, theoretically improving the free energy of binding (
Bioactivity & Selectivity: Case Studies
Case Study A: Kinase Selectivity (mTOR vs. PI3K)
Context: The PI3K/mTOR pathway is a critical target in oncology. Developing inhibitors that are selective for mTOR over the structurally similar PI3K isoforms is a major challenge.
-
The Switch: In the optimization of 2-arylureidophenyl-triazines, researchers replaced a standard morpholine moiety with 3-oxa-8-azabicyclo[3.2.1]octane.[1][2]
-
Outcome: The bridged analogue demonstrated >1000-fold selectivity for mTOR over PI3K
.[1][3] -
Mechanism: The rigid bridged scaffold likely exploited a specific hydrophobic pocket in the mTOR ATP-binding site that is sterically restricted in PI3K isoforms, a discrimination the flexible morpholine could not achieve.
-
Data Point: Bridged analogs achieved
nM against mTOR while maintaining poor activity against PI3K.
Case Study B: Metabolic Stability Engineering
Context: Morpholines are generally stable but can suffer from oxidative metabolism at the carbon atoms adjacent to the nitrogen (
-
The Switch: Introduction of the ethylene bridge (forming the bicyclic octane) blocks the metabolic "soft spots."
-
Outcome: In human microsomal stability assays, 3-oxa-8-azabicyclo[3.2.1]octane derivatives consistently show lower intrinsic clearance (
) compared to their morpholine parents.[1] -
Example: Compound 11b (a bridged triazine derivative) displayed superior stability in human hepatocytes compared to PQR620 (a morpholine analogue), facilitating better brain penetration and oral bioavailability.
Visualization of Logic Pathways
Diagram 1: Scaffold Optimization Workflow
This decision tree illustrates when to deploy the bridged scaffold during Lead Optimization.
Caption: Decision logic for transitioning from a flexible morpholine to a rigid bridged scaffold during lead optimization.
Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds (10 mM DMSO stock).
-
LC-MS/MS system.[1]
Methodology:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Incubation: Pre-incubate 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of compound solution at 37°C for 5 minutes. -
Initiation: Add 100
L of NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquots into 150
L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining parent) vs. time.[1] The slope
determines half-life ( ).[1]
Self-Validation Check:
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.[1] If Verapamil
> 20 min, the microsomes are inactive; discard data.[1]
Protocol B: Synthetic Access (General Route)
Objective: Synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition.[1]
-
Starting Material: React a furan derivative with a cyclopropanated species or utilize a transannular cyclization of a functionalized cycloheptene/cyclooctene precursor.[1]
-
Common Pathway:
-
Functionalization: The nitrogen at position 8 is typically protected (e.g., Boc) or alkylated directly to attach the pharmacophore.[1]
References
-
Vertex Pharmaceuticals. (2010).[1] 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability. Bioorganic & Medicinal Chemistry Letters. Link
-
Wyeth Research. (2010).[1] Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K.[1][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Wymann, M. et al. (2022).[1] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link
-
Drug Hunter. (2025).[1] Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Link
-
EPA CompTox. (2025).[1] 8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties Dashboard. Link
-
Piomelli, D. et al. (2017).[1][5] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Chiral HPLC Separation of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. The target molecule, 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, is a bicyclic amino alcohol. Its structure presents a unique challenge for chiral separation due to the presence of a tertiary amine and a secondary alcohol, both of which can interact with a chiral stationary phase (CSP). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, focusing on the selection of appropriate CSPs and the optimization of mobile phase conditions.
The Strategic Approach to Chiral Method Development
Direct separation using a chiral stationary phase is the most prevalent and efficient method for resolving enantiomers.[1][2] The strategy hinges on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation.
For a molecule like 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, which contains hydrogen bond donors (hydroxyl group) and a hydrogen bond acceptor/basic center (tertiary amine), polysaccharide-based CSPs are an excellent starting point.[3][4] These phases, typically derivatives of cellulose or amylose, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5]
The typical workflow for developing a chiral separation method involves an initial screening of columns and mobile phases, followed by optimization of the most promising conditions.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the chiral selector is paramount. We evaluated two of the most widely successful classes of polysaccharide CSPs: amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). These are available commercially as Chiralpak® AD and Chiralcel® OD, respectively.[3][6]
Experiments were conducted in normal phase mode, which is often the first choice for polysaccharide CSPs. This mode typically employs a non-polar primary solvent (like hexane or heptane) with a polar alcohol modifier (like isopropanol or ethanol). For basic analytes such as the target compound, a small amount of a basic additive is crucial to prevent peak tailing and improve resolution.[7]
Table 1: Performance Comparison of Selected Chiral Stationary Phases
| Column (CSP Chemistry) | Mobile Phase | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/IPA/DEA (80:20:0.1) | 2.15 | 2.80 | 1.30 | 3.10 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/IPA/DEA (80:20:0.1) | 3.54 | 3.79 | 1.07 | 1.25 |
-
k' : Retention factor ((t_R - t_0) / t_0)
-
α : Selectivity factor (k'2 / k'1)
-
Rs : Resolution (2 * (t_R2 - t_R1) / (w_1 + w_2))
-
Conditions : Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: 220 nm.
Analysis of Results:
The Chiralpak® AD-H (amylose-based) column provided significantly better resolution and selectivity compared to the Chiralcel® OD-H (cellulose-based) column under the same conditions. This suggests that the helical structure of the amylose derivative creates more effective chiral grooves for this specific analyte.[8] The enantiomers can enter these grooves and interact differently with the carbamate groups of the stationary phase, leading to a pronounced difference in retention. The primary interactions are likely hydrogen bonds between the analyte's hydroxyl group and the CSP's carbamate moieties.
Optimizing the Separation: The Role of the Mobile Phase
Once the superior stationary phase (Chiralpak® AD-H) was identified, the mobile phase composition was optimized to further enhance the separation. The concentration of the alcohol modifier and the basic additive are critical variables.
3.1. Effect of Alcohol Modifier (Isopropanol - IPA)
The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing its concentration generally reduces retention times but can also impact selectivity.
Table 2: Effect of Isopropanol (IPA) Concentration on Chiralpak® AD-H
| Mobile Phase (Hexane/IPA/DEA) | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |
| 90:10:0.1 | 4.85 | 6.79 | 1.40 | 4.21 |
| 80:20:0.1 | 2.15 | 2.80 | 1.30 | 3.10 |
| 70:30:0.1 | 1.08 | 1.32 | 1.22 | 2.15 |
As shown in Table 2, decreasing the IPA percentage from 20% to 10% increased retention times but also significantly improved both selectivity and resolution. This indicates a stronger interaction between the analyte and the CSP with less competition from the mobile phase modifier.
3.2. Effect of Basic Additive (Diethylamine - DEA)
For basic compounds, acidic silanol groups on the silica support can cause non-specific interactions, leading to poor peak shape and reduced efficiency. A basic additive like DEA is added to the mobile phase to suppress these interactions.[9][10] Its concentration needs to be optimized.
Table 3: Effect of Diethylamine (DEA) Concentration on Chiralpak® AD-H
| Mobile Phase (Hexane/IPA/DEA) | Peak Shape (Asymmetry) | Resolution (Rs) |
| 90:10:0.0 | Tailing (2.5) | 1.1 (Poor) |
| 90:10:0.1 | Symmetrical (1.1) | 4.21 |
| 90:10:0.2 | Symmetrical (1.0) | 4.15 |
Without DEA, the peaks were broad and tailing, resulting in poor resolution. The addition of 0.1% DEA dramatically improved peak symmetry and resolution. Increasing the concentration to 0.2% offered no significant additional benefit.
Recommended Final Protocol
Based on this comparative data, the following method is recommended for the baseline separation of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol enantiomers.
Experimental Protocol:
-
Instrument: Standard HPLC System with UV Detector
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase at a concentration of 1 mg/mL.
This optimized protocol provides excellent selectivity and baseline resolution (Rs > 4.0), making it suitable for accurate quantification of enantiomeric purity in research and quality control settings.
References
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
- Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
- Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral St
- Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral st
- High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). PubMed.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Separation of the enantiomers of chiral amines using the mobile phase...
- Simulated cavity structure of Chiracel ODH‐CSP and simulated enantiomer interactions..
- Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
- Chiral HPLC Separ
- Chiralcel - Chiral Technologies - Daicel - Manufacturer. MZ-Analysentechnik.
- Structure of polysaccharide CSP, Chiralpak AD-H..
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
- CHIRALCEL®. Canadian Life Science Online.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Review of Chiral Stationary Phase Development and Chiral Applications.
- Chiral HPLC separation: str
- Method for chiral separation of various side chain protected amino acids.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Playing with Selectivity for Optimal Chiral Separation.
- CO
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. CHIRALCEL® Canadian Life Science Online [lifescience.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mz-at.de [mz-at.de]
- 7. chiraltech.com [chiraltech.com]
- 8. brieflands.com [brieflands.com]
- 9. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
Reference Standards for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol Identification
Executive Summary: The Precision Imperative
In the development of tropane-analog therapeutics and CCR5 antagonists, the moiety 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol serves as a critical intermediate and a potential process-related impurity. Its identification presents a unique analytical challenge: the molecule combines a rigid, bridged bicyclic amine core with a flexible, chiral hydroxypropyl tail.
This guide objectively compares the analytical standards and methodologies required to unequivocally identify this compound. Unlike simple alkyl amines, the 3-oxa-8-azabicyclo[3.2.1]octane scaffold requires orthogonal validation to confirm the integrity of the ether bridge and the stereochemistry of the N-substituent.
Key Insight: Reliance on a single analytical technique (e.g., LC-MS alone) is insufficient for reference standard qualification due to the potential for isobaric regioisomers formed during the propylene oxide ring-opening reaction.
The Analytical Challenge: Structural Deconstruction
Before comparing reference standards, we must understand what we are identifying.
-
The Core: The 3-oxa-8-azabicyclo[3.2.1]octane system is a meso structure (achiral plane of symmetry).
-
The Chiral Center: The introduction of the 2-hydroxypropyl group at the N8 position creates a chiral center at the secondary alcohol.
-
The Impurity Risk: During synthesis (typically alkylation of the bicyclic amine with propylene oxide), regioisomers can form if the ring opening occurs at the less substituted carbon, or if the bicyclic core rearranges.
Comparative Analysis of Identification Technologies
The following table compares the performance of analytical techniques for validating a reference standard of this molecule.
| Feature | High-Field NMR (600 MHz) | HRMS (Q-TOF/Orbitrap) | Chiral HPLC-UV | FT-IR |
| Primary Utility | Structural Confirmation (Connectivity) | Formula Confirmation & Trace Quantification | Enantiomeric Purity (R vs. S) | Functional Group ID |
| Specificity | High (Distinguishes regioisomers) | Medium (Isobars indistinguishable) | High (For stereoisomers only) | Low (Fingerprint only) |
| LOD/Sensitivity | Low (>1 mg required) | Very High (pg levels) | Medium (µg levels) | Low |
| Throughput | Low | High | Medium | High |
| Critical Limitation | Requires high purity (>95%) for clear interpretation. | Blind to stereochemistry without chiral separation. | Requires specific chiral stationary phases. | Cannot prove purity alone. |
Reference Standard Grades: A Performance Comparison
When sourcing or synthesizing 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, researchers must choose between grades based on the intended lifecycle stage.
Option A: Primary Reference Standard (Certified Reference Material - CRM)
-
Definition: Fully characterized with CoA including H-NMR, C-NMR, MS, IR, Water Content (KF), and Residual Solvents. Purity assigned by Mass Balance.
-
Performance:
-
Traceability: 100% traceable to SI units.
-
Uncertainty:[1] Explicitly calculated (e.g., 99.5% ± 0.3%).
-
-
Best For: GMP release testing, calibrating secondary standards, and pivotal clinical batch release.
Option B: Secondary/Working Standard (In-House Synthesized)
-
Definition: Synthesized in-house and qualified against a Primary Standard.
-
Performance:
-
Best For: Routine process monitoring, reaction optimization, and early-stage R&D.
Option C: Research Grade (Commercial Building Block)
-
Definition: Purchased with minimal data (typically just LC-MS purity).
-
Performance:
-
Risk:[5] High. Often contains significant water or inorganic salts not quantified in "Area %" purity.
-
-
Best For: Initial synthesis scouting only. Never for impurity quantification.
Strategic Workflow: The Decision Matrix
The following diagram illustrates the logical workflow for qualifying a reference standard for this specific bicyclic amine.
Figure 1: Qualification workflow for establishing a Primary Reference Standard.
Detailed Experimental Protocol
Protocol: HILIC-MS/MS Identification & Purity
Rationale: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar bicyclic amine, coupled with MS/MS for fragment-specific identification.
1. System Parameters:
-
Instrument: UHPLC coupled to Q-TOF MS.
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm). Why? The amide phase interacts with the hydroxyl group, providing superior peak shape over bare silica.
-
Column Temp: 40°C.
2. Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0). Why? Low pH ensures the tertiary amine is protonated (N+), improving retention and MS sensitivity.
-
Solvent B: Acetonitrile.
3. Gradient:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 5 | 95 | Initial |
| 5.0 | 40 | 60 | Linear |
| 6.0 | 40 | 60 | Hold |
| 6.1 | 5 | 95 | Re-equilibration |
4. Mass Spectrometry Settings:
-
Ionization: ESI Positive Mode.
-
Target Mass: [M+H]+ = Calc. approx 172.13 m/z (Exact mass to be calculated based on isotopes).
-
Key Fragments (CID): Look for loss of the hydroxypropyl chain and cleavage of the ether bridge.
5. System Suitability Criteria (Self-Validating):
-
Tailing Factor: ≤ 1.5 (Critical for amines).
-
Signal-to-Noise: > 100:1 for the reference standard injection.
-
Precision: RSD < 1.0% for 6 replicate injections.
Synthesis Pathway & Impurity Logic
Understanding the origin of the molecule is vital for anticipating impurities in the reference standard.
Figure 2: Synthesis pathway showing potential regioisomeric impurities.
Expert Recommendations
-
Stereochemical Control: If your application involves a chiral drug product, you must use a Chiral HPLC method (e.g., Chiralpak AD-H) to determine the enantiomeric excess (%ee) of the reference standard. The standard HILIC method above is achiral.
-
Hygroscopicity: Bicyclic amines with hydroxyl groups are often hygroscopic. Always perform a Karl Fischer (KF) titration immediately before weighing the standard for quantitative use, or store in a desiccator.
-
NMR Validation: For the primary qualification, ensure the 1H-NMR shows the diagnostic bridgehead protons (H1/H5) and the distinct multiplets for the exo/endo protons to confirm the bicyclic ring is intact and not ring-opened.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[3][5][6] Available at: [Link]
-
FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[7] Available at: [Link]
Sources
- 1. 3-oxa-8-azabicyclo[3.2.1]octane - C6H11NO | CSSB00000131696 [chem-space.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. gxp-academy.org [gxp-academy.org]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. database.ich.org [database.ich.org]
- 6. particle.dk [particle.dk]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to Quality Control in the Production of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry and Purity in Novel Bicyclic Amine Derivatives
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a bicyclic amino alcohol scaffold of significant interest in medicinal chemistry. Its rigid 3-oxa-8-azabicyclo[3.2.1]octane core, a less common bioisostere of the tropane skeleton, combined with the chiral propan-2-ol substituent, presents a unique three-dimensional structure for probing biological targets.[1][2] The presence of a stereocenter in the propan-2-ol side chain necessitates stringent quality control to ensure the desired enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive overview of the critical quality control parameters for the production of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. It is designed to offer researchers, scientists, and drug development professionals a scientifically grounded framework for ensuring the identity, purity, and stereochemical integrity of this compound. We will delve into a proposed synthetic route, identify potential process-related impurities, and compare analytical methodologies for their detection and quantification.
Proposed Synthetic Pathway and Identification of Critical Process Parameters
A plausible and efficient synthesis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol involves the nucleophilic ring-opening of propylene oxide by the secondary amine, 3-oxa-8-azabicyclo[3.2.1]octane. This reaction is a well-established method for the formation of β-amino alcohols.[3]
Reaction Scheme:
The key to controlling the quality of the final product lies in understanding and managing the critical process parameters of this synthetic step.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic and purification workflow.
Critical Quality Attributes and Potential Impurities
The quality of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is defined by its critical quality attributes (CQAs). Based on the proposed synthesis, a number of process-related impurities may arise.
| Critical Quality Attribute | Potential Impurity / Deviation | Rationale for Inclusion |
| Identity | Incorrect regioisomer: 2-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-1-ol | Nucleophilic attack on the more sterically hindered carbon of propylene oxide can lead to the formation of a regioisomeric impurity. |
| Purity | Unreacted 3-oxa-8-azabicyclo[3.2.1]octane | Incomplete reaction will leave residual starting material. |
| Residual propylene oxide | A volatile starting material that may be present in trace amounts. | |
| Di-alkylation product: 1,1'-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)bis(propan-2-ol) | Reaction of the product's hydroxyl group with another molecule of propylene oxide. | |
| Stereochemical Purity | Undesired enantiomer | If a specific enantiomer is desired, the presence of its mirror image is a critical impurity. |
| Residual Solvents | Reaction and purification solvents | Solvents used in the synthesis and purification steps may be retained in the final product. |
Comparative Analysis of Analytical Techniques for Quality Control
A robust quality control strategy employs a suite of analytical techniques to assess the CQAs. The choice of method depends on the specific attribute being measured.
| Analytical Technique | Parameter Measured | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of non-volatile impurities | High resolution, sensitive, and widely applicable.[] | May require derivatization for UV-inactive compounds. |
| Chiral HPLC | Enantiomeric excess | Gold standard for determining enantiomeric purity with high accuracy.[5][6] | Requires specialized and often expensive chiral stationary phases. |
| Gas Chromatography (GC) | Residual solvents, volatile impurities (e.g., propylene oxide) | Excellent for volatile and semi-volatile compounds.[7] | Not suitable for non-volatile or thermally labile compounds. |
| Chiral GC | Enantiomeric excess of volatile derivatives | High efficiency and resolution for volatile chiral compounds.[7] | May require derivatization of the chiral alcohol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity, structural elucidation, presence of regioisomers | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
| NMR with Chiral Resolving Agents | Enantiomeric excess | Rapid determination of enantiomeric excess without chromatographic separation.[6] | Requires specialized and sometimes expensive chiral solvating or derivatizing agents. |
| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification | High sensitivity and specificity, can be coupled with HPLC or GC for structural elucidation of impurities.[8] | May not distinguish between isomers without fragmentation analysis. |
Experimental Protocols for Key Quality Control Assays
The following are proposed starting protocols for the quality control of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. These should be optimized and validated for specific laboratory conditions.
Protocol 1: Purity Determination by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD).[5]
-
Mobile Phase: A mixture of hexane and isopropanol, with a small percentage of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or a wavelength where the compound has some absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and determine the area of each enantiomer peak. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Protocol 3: Residual Solvent Analysis by Headspace GC
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
-
Oven Program: An initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Helium or hydrogen.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Analysis: Equilibrate the vial in the headspace autosampler and inject the vapor phase into the GC. Quantify the residual solvents against a calibrated standard.
Logical Framework for Quality Control Decision Making
The following diagram illustrates the logical flow of the quality control process, from initial testing to final batch release.
Caption: Decision-making workflow for quality control.
Conclusion
The robust quality control of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is paramount to its successful application in research and drug development. A thorough understanding of the synthetic process and potential impurities, coupled with the implementation of a comprehensive suite of analytical techniques, is essential for ensuring the production of a high-quality, well-characterized compound. The comparative analysis and experimental protocols provided in this guide offer a solid foundation for establishing a rigorous quality control strategy. As with any pharmaceutical compound, method validation and continuous monitoring are key to maintaining consistency and ensuring the safety and efficacy of downstream applications.
References
- Gotor-Fernández, V., et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 19(9), 13699-13711.
- Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 709-731.
- Kim, J. H., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega, 5(39), 25359-25366.
- Tejedor, J., et al. (2026). Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. Magnetic Resonance in Chemistry.
- Hansson, J. (1955). A Kinetic Study of the Addition of Amines to Propylene Oxide. Lindstedts.
- Google Patents. (1981). Propylene oxide reaction products. US4268686A.
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Semantic Scholar. (2019). synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. HETEROCYCLES, 98(8).
- TSI Journals. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Physical Chemistry: An Indian Journal.
- An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
-
Thieme Chemistry. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme. Retrieved from [Link]
- Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3108.
- Aida, T., et al. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Inorganic Chemistry, 43(18), 5681-5691.
- Royal Society of Chemistry. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- Rodriguez, S., & Uria, U. (2019). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 17(3), 438-453.
- Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. US20060058343A1.
-
Chemspace. (n.d.). 3-oxa-8-azabicyclo[3.2.1]octane. Chemspace. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (1998).
-
ResearchGate. (n.d.). Bioactive bicyclic N‐heterocycles. ResearchGate. Retrieved from [Link]
- Clayden, J., & Pink, J. H. (2005). A general method for making bicyclic compounds with nitrogen at a bridgehead--application to the halichlorine spiro subunit. Tetrahedron Letters, 46(8), 1279-1282.
- Cho, C. S., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 9(5), 1611-1619.
-
EPA. (2025, October 15). 8-OXA-3-AZABICYCLO[3.2.1]OCTANE Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]
- MDPI. (2024, May 18).
- MDPI. (2021, November 12). Synthesis of New Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes by Co(I)
- Spring, D., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds.
- Vincent, G., Guillot, R., & Kouklovsky, C. (2011). Stereodivergent synthesis of substituted N,O-containing bicyclic compounds by sequential addition of nucleophiles to N-alkoxybicyclolactams.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Safety and Handling Guide for 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innovative drug discovery and development, novel chemical entities present both exciting opportunities and inherent risks. The compound 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol, a substituted bicyclic ether amine, is one such molecule that requires a diligent and informed approach to laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide provides a comprehensive framework for its safe handling, grounded in the known hazards of its constituent functional groups: a bicyclic amine, an ether, and a secondary alcohol. This document is intended to empower researchers with the necessary knowledge to implement robust safety protocols, ensuring personal and environmental protection.
Hazard Assessment: Deconstructing the Molecule's Potential Risks
A thorough understanding of the potential hazards associated with 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is paramount for establishing a safe working environment. The molecule's structure suggests a combination of risks inherent to its functional groups.
Bicyclic Amine Core: The 8-azabicyclo[3.2.1]octane moiety is a foundational element. Aliphatic amines, as a class, are known to be caustic and can cause irritation to the skin, eyes, and mucous membranes.[1] Inhalation of amine vapors may lead to respiratory tract irritation.[1] Safety data for analogous compounds like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one and 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol indicate that they can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
Ether Linkage: The presence of the 3-oxa group introduces the hazards associated with ethers. While the bicyclic structure may reduce volatility compared to simple aliphatic ethers, the potential for peroxide formation upon prolonged exposure to air and light should not be dismissed. Ether peroxides can be explosive when concentrated.
Propan-2-ol Side Chain: The 1-(propan-2-ol) substituent brings the well-documented risks of isopropanol. It is a flammable liquid and its vapors can form explosive mixtures with air. Propan-2-ol is also known to cause serious eye irritation and may cause drowsiness or dizziness upon inhalation.
Summary of Potential Hazards:
| Hazard Category | Potential Effect | Source Functional Group |
| Acute Toxicity (Oral) | Harmful if swallowed. | Bicyclic Amine |
| Skin Corrosion/Irritation | Causes skin irritation. | Bicyclic Amine |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Bicyclic Amine, Propan-2-ol |
| Respiratory Irritation | May cause respiratory irritation. | Bicyclic Amine |
| Flammability | Flammable liquid and vapor. | Propan-2-ol |
| Chronic Hazards | Potential for peroxide formation. | Ether |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is essential to mitigate the identified risks. The following PPE is recommended as a minimum standard when handling 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.[3][4][5]
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4] | Protects against splashes of the chemical which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove for added protection.[6] Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the chemical is suspected. | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long sleeves.[4] | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe, liquid-resistant shoes.[5] | Protects feet from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation of potentially irritating vapors.[1] |
Operational and Handling Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Pre-Handling Checklist
-
Familiarization: All personnel must review this safety guide and the SDS of any known similar compounds before commencing work.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for amines and flammable liquids.
Handling Procedure
The following workflow diagram illustrates the key steps for the safe handling of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.
Caption: A workflow for the safe handling of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.
-
Store separately from strong oxidizing agents and acids.[2]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All waste containing this compound, including unused material, contaminated labware, and personal protective equipment, must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. The container should be compatible with organic amines and flammable liquids.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste bag or container.
Disposal Procedure
The following decision tree provides a guide for the appropriate disposal of waste generated from handling this compound.
Caption: A decision tree for the proper disposal of waste containing the target compound.
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.
References
-
PubChem. 8-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. Available from: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Guia especializado sobre How to handle amines safely in industrial environments? Available from: [Link]
-
Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]
-
King Abdullah University of Science and Technology. Personal Protective Equipment (PPE) Standard For KAUST Laboratories. Available from: [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available from: [Link]
-
European Chemicals Agency (ECHA). Propan-2-ol - Substance Information. Available from: [Link]
-
Reisberg, S. H., et al. (2016). Strain Release Amination. PMC. Available from: [Link]
-
ACS Publications. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Available from: [Link]
-
RSC Publishing. Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. Available from: [Link]
Sources
- 1. 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Manufacturers, SDS [mubychem.com]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
